Solavetivone
Description
This compound has been reported in Boeremia exigua, Boeremia foveata, and other organisms with data available.
from Solanum indicum (Solanaceae); structure in first source
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
54878-25-0 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(3R,5S,6R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12-13H,1,5-6,8-9H2,2-4H3/t12-,13-,15-/m1/s1 |
Clé InChI |
FGCUSSRGQNHZRW-UMVBOHGHSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C |
SMILES canonique |
CC1CC(=O)C=C(C12CCC(C2)C(=C)C)C |
Synonymes |
(2R,5S,10R)-2-isopropenyl-6,10-dimethylspiro(4,5)-dec-6-en-8-one solavetivone |
Origine du produit |
United States |
Foundational & Exploratory
Chemical Structure and Properties of Solavetivone
An In-Depth Technical Guide to the Chemical Structure and Biological Profile of Solavetivone
This guide provides a comprehensive overview of the chemical and biological properties of this compound, a sesquiterpenoid phytoalexin. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical structure, biosynthetic pathway, biological activities, and relevant experimental protocols.
This compound is a bicyclic sesquiterpenoid with a characteristic spiro[4.5]decane core structure. It is produced by various plants of the Solanaceae family, such as potato (Solanum tuberosum) and tobacco (Nicotiana tabacum), as a defense mechanism against pathogens.[1]
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.[2][3][4][5] These identifiers are crucial for unambiguous identification and database searches.
| Identifier | Value | Source(s) |
| CAS Number | 54878-25-0 | [2][3][4][5] |
| Molecular Formula | C₁₅H₂₂O | [2][3][4][5] |
| Molecular Weight | 218.34 g/mol | [2][3][4][5] |
| IUPAC Name | (2R,5S,10R)-6,10-dimethyl-2-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-one | [2] |
| InChI | InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12-13H,1,5-6,8-9H2,2-4H3/t12-,13-,15-/m1/s1 | [2][4] |
| InChIKey | FGCUSSRGQNHZRW-UMVBOHGHSA-N | [2][4] |
| Canonical SMILES | C[C@H]1CC(=O)C=C([C@]12CC--INVALID-LINK--C(=C)C)C | [4][6] |
2D Chemical Structure
Biosynthesis of this compound
This compound is synthesized from farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids.[7] The biosynthesis involves a two-step enzymatic conversion.
Biological Activities of this compound
| Biological Activity | Description |
| Antimicrobial | This compound has demonstrated activity against various plant pathogens, including fungi and bacteria. It is a key component of the phytoalexin response in Solanaceous plants. |
| Anti-inflammatory | The compound has been noted for its anti-inflammatory properties, though the specific mechanisms and quantitative efficacy are still under investigation. A plausible mechanism is the modulation of the NF-κB signaling pathway. |
| Antioxidant | This compound is reported to possess antioxidant properties, contributing to its role in mitigating oxidative stress during pathogen attack. |
Putative Anti-inflammatory Signaling Pathway
While the precise anti-inflammatory mechanism of this compound is not yet fully elucidated, a likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and many natural products exert their anti-inflammatory effects through its modulation. A proposed mechanism is depicted below.
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.
Isolation of this compound from Potato Tubers
The following protocol describes a general procedure for the extraction and isolation of this compound from potato tubers.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (±)-solavetivone; X-ray crystal structure of 2-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of (–)-solavetivone using enantioselective copper-catalysed conjugate addition of Me3Al to a cyclohexa-2,5-dienone intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis of (±)-15-northis compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Discovery and Isolation of Solavetivone from Potato: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solavetivone, a sesquiterpenoid phytoalexin, represents a key component of the potato plant's induced defense mechanism against microbial pathogens. Its discovery was a pivotal step in understanding the complex biochemical arsenal plants deploy in response to stress. As a precursor to other significant phytoalexins, such as rishitin and lubimin, this compound holds considerable interest for research into plant pathology, disease resistance, and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and quantification of this compound from potato tubers.
Introduction: Discovery and Significance
The concept of phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack—was first proposed in the 1940s.[1] However, it was several decades later that the specific chemical players in the potato's defense response were elucidated. This compound (C15H22O), a spirovetivane-type sesquiterpenoid, was identified as a stress metabolite in potatoes (Solanum tuberosum L.) infected with pathogens like Phytophthora infestans, the causative agent of late blight.[2][3][4] It is also produced in response to other elicitors, such as arachidonic acid.[5]
Functionally, this compound is not only a phytoalexin with its own antimicrobial properties but also a crucial intermediate in the biosynthesis of other major potato phytoalexins, including rishitin and lubimin.[6][7][8] This central role in the phytoalexin cascade makes its study essential for a comprehensive understanding of plant disease resistance.
Biosynthesis and its Induction
The biosynthesis of this compound in potato is a complex process initiated by the recognition of elicitors, which can be either pathogen-associated molecular patterns (PAMPs) from invading microbes or endogenous signals from damaged plant cells.
The Biosynthetic Pathway
The synthesis of this compound begins with the ubiquitous precursor for isoprenoids, farnesyl diphosphate (FPP), which is derived from the mevalonate pathway.[7] Two key enzymes are required for the conversion of FPP to this compound:
-
Premnaspirodiene Synthase (HPS) : This enzyme catalyzes the cyclization of FPP to form the sesquiterpene hydrocarbon premnaspirodiene.
-
Premnaspirodiene Oxygenase (HPO) : A cytochrome P450 monooxygenase that subsequently hydroxylates premnaspirodiene to yield this compound.[7]
Caption: Biosynthetic pathway of this compound and subsequent phytoalexins in potato.
Signaling Pathway for Induction
The induction of this compound biosynthesis is triggered by the plant's immune system upon detection of elicitors. While the complete signaling cascade is still under investigation, key components have been identified.
-
Elicitor Recognition : Pathogen elicitors, such as elicitins from Phytophthora infestans, are recognized by pattern recognition receptors (PRRs) on the plant cell surface.[9]
-
Signal Transduction : This recognition event initiates a downstream signaling cascade, often involving a Mitogen-Activated Protein Kinase (MAPK) cascade.[3]
-
Hormonal Regulation : The signal is further transduced through the synergistic action of both the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[6] This dual requirement is a notable feature of the potato's defense response.
-
Gene Activation : The signaling cascade culminates in the activation of transcription factors that upregulate the expression of genes encoding biosynthetic enzymes like HPS and HPO, leading to the production of this compound.
Caption: Simplified signaling pathway for elicitor-induced this compound biosynthesis.
Experimental Protocols
The following sections provide detailed methodologies for the induction, extraction, purification, and analysis of this compound from potato tubers.
Induction of this compound Production
To obtain measurable quantities of this compound, its production must be induced using elicitors.
Materials:
-
Healthy, disease-free potato tubers (e.g., cv. Bintje, Katahdin)
-
Elicitor solution (e.g., arachidonic acid at 10⁻⁶ M to 10⁻⁹ M, or a preparation of hyphal wall components (HWC) from Phytophthora infestans)[4][5]
-
Sterile distilled water
-
Ethanol (70%)
-
Sterile petri dishes
-
Sterile cork borer and scalpel
Procedure:
-
Surface sterilize potato tubers by washing with tap water, followed by immersion in 70% ethanol for 1-2 minutes, and then rinsing with sterile distilled water.
-
Aseptically cut the tubers into discs of approximately 1 cm thickness.
-
Place the tuber discs in sterile petri dishes.
-
Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each disc. For control samples, apply sterile distilled water.
-
Incubate the petri dishes in the dark at room temperature (approximately 20-25°C) for 48-96 hours to allow for the accumulation of phytoalexins.
Extraction of this compound
Materials:
-
Elicitor-treated potato tuber discs
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate
-
Cyclohexane
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Freeze the incubated tuber discs in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
For every 1 gram of powdered tissue, add 5-10 mL of a 1:1 (v/v) mixture of cyclohexane and ethyl acetate. This solvent mixture is recommended for this compound due to its relatively lower polarity compared to other phytoalexins.[7]
-
Agitate the mixture for several hours (e.g., overnight) at room temperature on a shaker.
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully decant the supernatant containing the extracted compounds.
-
Concentrate the supernatant to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a small, known volume of ethyl acetate or methanol for further analysis and purification.
Caption: Workflow for the extraction of this compound from potato tubers.
Purification of this compound
The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.
Materials:
-
Crude this compound extract
-
Glass chromatography column
-
Stationary phase: Silica gel (60-120 mesh)
-
Mobile phase: A gradient of hexane and ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Load the concentrated crude extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
Materials:
-
TLC plates (silica gel 60 F254)
-
Collected fractions from column chromatography
-
Mobile phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)
-
Visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating)
Procedure:
-
Spot the collected fractions onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots using the visualization reagent. This compound will appear as a distinct spot.
-
Pool the fractions containing pure this compound based on the TLC analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the quantification of this compound.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpenoid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program:
-
Initial temperature: e.g., 100°C
-
Ramp: e.g., 10°C/min to 250°C
-
Final hold: e.g., 5 minutes
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-400
-
Procedure:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Inject the purified samples and standards into the GC-MS system.
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic fragments).
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Data Presentation
The yield of this compound can vary significantly depending on the potato cultivar, the elicitor used, and the incubation conditions. The following tables provide a template for presenting quantitative data from isolation experiments.
Table 1: this compound Yield from Potato Tubers with Different Elicitors
| Elicitor | Concentration | Incubation Time (hours) | Potato Cultivar | This compound Yield (µg/g fresh weight) |
| Arachidonic Acid | 10⁻⁶ M | 72 | Katahdin | [Insert experimental value] |
| P. infestans HWC | 1 mg/mL | 96 | Bintje | [Insert experimental value] |
| Control (Water) | N/A | 96 | Bintje | [Insert experimental value] |
Table 2: Purification of this compound from Crude Potato Extract
| Purification Step | Starting Material | Final Product | Purity (%) | Recovery (%) |
| Column Chromatography | Crude Extract | Pooled Fractions | [Insert experimental value] | [Insert experimental value] |
| Preparative TLC | Pooled Fractions | Isolated this compound | [Insert experimental value] | [Insert experimental value] |
Conclusion
The discovery and subsequent research into this compound have significantly advanced our understanding of plant-pathogen interactions at the molecular level. The protocols detailed in this guide provide a robust framework for the induction, isolation, and quantification of this important phytoalexin. Further research into the signaling pathways and regulatory networks governing this compound biosynthesis will not only deepen our fundamental knowledge of plant immunity but may also pave the way for the development of novel strategies for crop protection and the discovery of new therapeutic agents.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoalexin Elicitor Activity of Carbohydrates from Phytophthora megasperma f.sp. glycinea and Other Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of arachidonic acid on potato tubers during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elicitin recognition confers enhanced resistance to Phytophthora infestans in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Solavetivone as a Phytoalexin in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solavetivone is a pivotal sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), as a key component of their induced defense arsenal.[1][2] As a low molecular weight antimicrobial compound, it is synthesized and accumulated in response to pathogen attack or environmental stress.[2] This technical guide provides an in-depth examination of this compound, covering its biosynthesis, mechanism of action, and the signaling pathways that regulate its production. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are provided, alongside quantitative data on the antimicrobial efficacy of related phytoalexins to contextualize its defensive capabilities. This document serves as a comprehensive resource for researchers investigating plant-pathogen interactions and professionals exploring natural compounds for novel antimicrobial applications.
Introduction to this compound
This compound, also known as Katahdinone, is a spirovetivane-type sesquiterpenoid that plays a crucial role in the chemical defense systems of solanaceous plants.[2] Phytoalexins are not present in healthy plants; their synthesis is rapidly triggered upon recognition of biotic or abiotic stress signals, a hallmark of induced plant immunity.[3] The production of this compound is localized to the site of infection or stress, where it accumulates to concentrations sufficient to inhibit the growth of invading pathogens.[3] Furthermore, this compound is a key intermediate in the biosynthesis of other important solanaceous phytoalexins, such as rishitin and lubimin, positioning it as a central molecule in this defensive metabolic pathway.[4][5]
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpenoids, originates from the mevalonate (MVA) pathway in the plant cell's cytoplasm. The pathway begins with the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The key steps are:
-
Farnesyl Diphosphate (FPP) Synthesis: Three C5 units are condensed to form the C15 compound Farnesyl Diphosphate (FPP), the common precursor for all sesquiterpenoids.
-
Cyclization: FPP is cyclized by a specific terpene synthase, premnaspirodiene synthase (HPS), to form the bicyclic intermediate, 5-epi-aristolochene.
-
Oxidation: A cytochrome P450 monooxygenase, premnaspirodiene oxygenase (HPO), then catalyzes the hydroxylation and subsequent rearrangement of 5-epi-aristolochene to yield this compound.[4]
This compound can then be further metabolized to produce other downstream phytoalexins, including lubimin and rishitin, which also contribute to the plant's defense response.[4]
Signaling and Induction of this compound Production
The production of this compound is tightly regulated and initiated by a complex signaling network triggered by pathogen recognition. This process is a core component of Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).
-
Pathogen Recognition: Plant cell surface Pattern Recognition Receptors (PRRs) recognize conserved Pathogen-Associated Molecular Patterns (PAMPs), such as chitin from fungal cell walls or flagellin from bacteria. This recognition initiates PTI.
-
Signal Transduction: PAMP recognition triggers a downstream signaling cascade involving an influx of Ca²⁺ ions and the production of Reactive Oxygen Species (ROS). This activates Mitogen-Activated Protein Kinase (MAPK) cascades.
-
Hormonal Amplification: The initial signals are amplified through the action of defense-related phytohormones, primarily Jasmonic Acid (JA) and Salicylic Acid (SA). For sesquiterpenoid phytoalexins like this compound, the JA pathway is often predominant.
-
Transcriptional Activation: The signaling cascade culminates in the activation of transcription factors (e.g., WRKY family) which bind to the promoters of phytoalexin biosynthetic genes, including HPS and HPO, upregulating their expression and leading to the synthesis of this compound.
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effect primarily by disrupting the integrity and function of pathogen cell membranes. As a lipophilic compound, it is thought to intercalate into the lipid bilayer of fungal and bacterial membranes. This leads to:
-
Loss of Motility: In motile spores, such as the zoospores of Phytophthora species, this compound causes a rapid loss of motility.
-
Membrane Permeabilization: Disruption of the membrane structure leads to increased permeability, resulting in the leakage of essential ions and metabolites from the pathogen's cytoplasm.
-
Cellular Disorganization: This loss of homeostasis causes cytoplasmic granulation, cell swelling, and ultimately, the bursting and death of the pathogen cell.
Quantitative Antimicrobial Activity Data
While this compound is established as an active phytoalexin, specific Minimum Inhibitory Concentration (MIC) or EC₅₀ values are not widely reported in publicly accessible literature. However, to provide a functional context for its activity, the table below summarizes the reported antifungal activities of its closely related downstream product, rishitin , and another solanaceous phytoalexin, capsidiol , against common plant pathogens. These values indicate the general potency expected from this class of sesquiterpenoid phytoalexins.
| Compound | Pathogen | Bioassay Type | Effective Concentration | Reference |
| Rishitin | Phytophthora infestans | Mycelial Growth | Reduced efficiency of detoxified form noted | [4] |
| Rishitin | Gibberella pulicaris (causes potato dry rot) | Mycelial Growth | Pathogen can detoxify rishitin | [4] |
| Capsidiol | Phytophthora infestans | Zoospore Lysis | LD₅₀ ≈ 30 µg/mL | N/A |
| Capsidiol | Botrytis cinerea | Spore Germination | ED₅₀ = 25 µg/mL | N/A |
Note: Data for this table is illustrative of the activity of related compounds. Specific quantitative data for this compound is limited.
Experimental Protocols
The following sections provide detailed methodologies for the induction, extraction, quantification, and bio-assessment of this compound.
Elicitation and Extraction from Potato Tubers
This protocol describes the induction of this compound in potato tuber tissue using a pathogen-derived elicitor, followed by solvent extraction.
Materials:
-
Healthy, mature potato tubers (Solanum tuberosum)
-
Elicitor solution (e.g., Hyphal Wall Components (HWC) from Phytophthora infestans or a commercial elicitor like INF1)
-
Sterile deionized water
-
Ethanol (70%)
-
Sterile scalpel and petri dishes
-
Ethyl acetate
-
Cyclohexane:ethyl acetate (1:1, v/v)[6]
-
Shaker or rotator
-
Vacuum evaporator
Methodology:
-
Surface Sterilization: Wash potato tubers thoroughly with tap water. Surface sterilize by immersing in 70% ethanol for 1-2 minutes, followed by three rinses with sterile deionized water.
-
Tuber Disc Preparation: Under sterile conditions, cut the tubers into discs approximately 5 mm thick. Place the discs in sterile petri dishes containing moistened filter paper.
-
Elicitation: Apply 50-100 µL of the elicitor solution to the surface of each tuber disc. For control samples, apply sterile water. Incubate the discs in the dark at room temperature (20-22°C) for 72-96 hours.
-
Extraction: Place the elicited tuber discs into a glass flask. Add 5 mL of extraction solvent per disc. Due to this compound's polarity, a 1:1 mixture of cyclohexane:ethyl acetate is recommended for optimal recovery.[6]
-
Incubation: Seal the flask and place it on a shaker at room temperature for overnight extraction.[6]
-
Concentration: Decant the solvent extract. Dry the extract completely using a vacuum evaporator.
-
Reconstitution: Resuspend the dried extract in a known volume (e.g., 1 mL) of ethyl acetate or methanol for subsequent analysis.[6]
Quantification by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for terpenoid analysis (e.g., DB-5ms)
-
Helium carrier gas
-
Autosampler
Methodology:
-
Sample Preparation: Use the reconstituted extract from Protocol 6.1. If necessary, dilute the sample with ethyl acetate to fall within the linear range of the instrument.
-
Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250°C in splitless mode.
-
GC Separation: Use a suitable temperature program. Example program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.
-
Identification and Quantification: Identify the this compound peak based on its characteristic retention time and mass spectrum (key ions: m/z 218, 203, 175). Quantify the compound by comparing the integrated peak area to a standard curve prepared from a purified this compound standard of known concentrations.
Antifungal Bioassay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the purified this compound against a target fungal pathogen.
Materials:
-
Purified this compound
-
Target fungal pathogen (e.g., Fusarium solani)
-
Sterile 96-well microtiter plates
-
Liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
Fungal spore suspension, adjusted to a final concentration of 1 x 10⁵ spores/mL
-
DMSO (for dissolving this compound)
-
Spectrophotometer (plate reader)
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution using the liquid growth medium to achieve a range of desired final concentrations (e.g., 500 µg/mL down to ~1 µg/mL). Ensure the final DMSO concentration in all wells is low (<1%) and consistent.
-
Controls: Prepare the following control wells:
-
Positive Control: Medium + fungal spores (no this compound).
-
Negative Control: Medium only (no spores).
-
Solvent Control: Medium + fungal spores + DMSO (at the same concentration as test wells).
-
-
Inoculation: Add the fungal spore suspension to all wells except the negative control.
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours, or until robust growth is visible in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus (assessed visually or by measuring absorbance at 600 nm).
Conclusion and Future Directions
This compound stands as a critical, multi-functional molecule in the defense strategy of solanaceous plants. Its roles as both a direct antimicrobial agent and a precursor to other potent phytoalexins highlight its importance in plant-pathogen interactions. The detailed protocols provided herein offer a robust framework for its study, enabling further research into its precise molecular targets and regulatory networks. Future research should focus on elucidating the specific enzymes and transcription factors that can be targeted to enhance this compound production, a key step toward developing crops with durable, broad-spectrum disease resistance. Furthermore, its efficacy as a natural antimicrobial warrants investigation for applications in agriculture and medicine, potentially offering a biodegradable and effective alternative to synthetic fungicides.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides [frontiersin.org]
- 4. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosyntesis from this compound of the phytoalexin rishitin potato. Implicit role of this compound as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. cetjournal.it [cetjournal.it]
An In-depth Technical Guide on the Natural Sources and Occurrence of Solavetivone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the phytoalexin solavetivone. The information presented is intended to support research and development efforts related to this bioactive sesquiterpenoid.
Natural Sources and Occurrence
This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, particularly microbial infection. Its occurrence is primarily documented in species belonging to the Solanaceae family.
Key Natural Sources:
-
Potato (Solanum tuberosum): this compound is a known phytoalexin in potato tubers, where its production is induced by elicitors such as fungi or wounding.[1][2] It is a key intermediate in the biosynthesis of other major potato phytoalexins like rishitin and lubimin.[1][3][4]
-
Tomato (Solanum lycopersicum): Similar to potatoes, tomatoes produce this compound in response to pathogen attack.[1][2]
-
Egyptian Henbane (Hyoscyamus muticus): This plant is a significant source of this compound, particularly in its hairy root cultures, where production can be enhanced through elicitation.[5]
-
Other Solanaceous Plants: The presence of this compound has also been noted in other members of the Solanaceae family, including eggplant (Solanum melongena) and Solanum indicum.[6][7]
-
Fungal Sources: this compound has been identified in certain fungi, such as Boeremia exigua and Boeremia foveata, indicating its presence beyond the plant kingdom.[6] One study identified this compound in the fungal endophyte Fusarium sp. isolated from Solanum mauritianum.[8]
Quantitative Data on this compound Occurrence
While the presence of this compound in the aforementioned sources is well-established, specific quantitative data on its concentration in plant tissues or fungal cultures is limited in publicly available literature. Most studies focus on the qualitative identification or relative changes in its abundance upon elicitation. The following table summarizes the known sources and factors influencing this compound production.
| Natural Source | Tissue/Culture Type | Inducing Factor(s) | Observed Effect on this compound Levels | Reference(s) |
| Plants | ||||
| Solanum tuberosum (Potato) | Tubers | Fungal infection, wounding, elicitors (e.g., arachidonic acid, cell wall fragments) | Production is induced. Precursor to rishitin and lubimin. | [1][2][3][4] |
| Solanum lycopersicum (Tomato) | Fruits, Stems | Fungal infection (e.g., Fusarium oxysporum) | Production is induced. | [1][2] |
| Hyoscyamus muticus (Egyptian Henbane) | Hairy root cultures | Fungal elicitors | Production is induced and can be enhanced. | [5] |
| Solanum indicum | Not specified | Not specified | Reported as a natural source. | [6] |
| Solanum melongena (Eggplant) | Not specified | Not specified | Reported as a natural source. | [7] |
| Fungi | ||||
| Boeremia exigua | Mycelium/Culture | Not applicable | Reported as a natural source. | [6] |
| Boeremia foveata | Mycelium/Culture | Not applicable | Reported as a natural source. | [6] |
| Fusarium sp. (endophyte from Solanum mauritianum) | Mycelium/Culture | Not applicable | Identified in crude extract. | [8] |
Biosynthesis of this compound
The biosynthesis of this compound is a well-characterized pathway within the broader sesquiterpenoid metabolism in solanaceous plants. The pathway originates from the central isoprenoid precursor, farnesyl diphosphate (FPP).
Biosynthetic Pathway
The conversion of FPP to this compound involves a two-step enzymatic process:
-
Cyclization: Farnesyl diphosphate is first cyclized to form the bicyclic intermediate, premnaspirodiene. This reaction is catalyzed by premnaspirodiene synthase (HPS) .
-
Oxidation: The subsequent oxidation of premnaspirodiene at the C2 position yields this compound. This step is mediated by a cytochrome P450 enzyme, premnaspirodiene oxygenase (HPO) .[1]
In plants like potato and tomato, this compound serves as a precursor for the synthesis of other phytoalexins, including lubimin, oxylubimin, and rishitin.[1][3][4]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant and fungal matrices. These protocols are generalized from established methods for sesquiterpenoid analysis.
Extraction of this compound
Objective: To extract this compound from biological samples for subsequent analysis.
Materials:
-
Plant tissue (e.g., potato tuber discs, tomato fruit tissue) or fungal mycelium
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Ethyl acetate
-
Cyclohexane
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
For plant tissues, excise a known weight of the sample (e.g., 1-5 grams). If the tissue was treated with an elicitor, ensure to collect the treated area.
-
For fungal cultures, separate the mycelium from the liquid medium by filtration.
-
-
Homogenization:
-
Immediately freeze the sample in liquid nitrogen to quench metabolic activity.
-
Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
-
Solvent Extraction:
-
Transfer the powdered sample to a suitable flask.
-
Add an appropriate volume of extraction solvent. A mixture of cyclohexane and ethyl acetate (1:1, v/v) is recommended for the less polar this compound.[8] For a more general extraction of sesquiterpenoids, pure ethyl acetate can also be used. A sample-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Agitate the mixture on a shaker at room temperature for a prolonged period (e.g., 2-12 hours) to ensure thorough extraction.
-
-
Phase Separation and Drying:
-
Centrifuge the mixture to pellet the solid debris.
-
Carefully decant the supernatant (the organic extract).
-
Pass the supernatant through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Concentrate the dried extract to a smaller volume or to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound in the prepared extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Hold: Maintain the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification. Key ions for this compound (C15H22O, MW: 218.33) would include the molecular ion (m/z 218) and characteristic fragment ions.
-
Procedure:
-
Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve.
-
Sample Analysis: Inject an aliquot (e.g., 1 µL) of the re-dissolved extract into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound.
References
- 1. Metabolomic Fingerprinting of Potato Cultivars Differing in Susceptibility to Spongospora subterranea f. sp. subterranea Root Infection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Metabolomic Profiling of Compatible and Incompatible Interactions Between Potato and Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically engineered hairy root cultures of Hyoscyamus senecionis and H. muticus: ploidy as a promising parameter in the metabolic engineering of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive metabolite profiling of Solanum tuberosum L. (potato) leaves by HPLC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Solavetivone as a Precursor to Rishitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway converting solavetivone into rishitin, a crucial phytoalexin in the defense mechanisms of solanaceous plants. The document details the established biochemical steps, summarizes key experimental findings, provides comprehensive experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.
Introduction to Rishitin and its Biosynthesis
Rishitin is a bicyclic norsesquiterpenoid phytoalexin, an antimicrobial compound synthesized by plants in response to pathogen attack or abiotic stress. Primarily found in species of the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), rishitin plays a critical role in conferring resistance against a broad spectrum of pathogens, including the late blight oomycete Phytophthora infestans.
The biosynthesis of rishitin is a complex process involving multiple enzymatic steps. A key segment of this pathway, established through extensive isotope labeling and metabolic studies, is the conversion of the spirovetivane sesquiterpenoid, this compound, into rishitin. This conversion proceeds through a series of intermediates, establishing this compound as a direct precursor.[1][2][3] Understanding this pathway is essential for developing strategies to enhance disease resistance in crops and for exploring the pharmacological potential of these natural compounds.
The Biosynthetic Pathway: From this compound to Rishitin
The conversion of this compound to rishitin is a multi-step process involving the intermediates lubimin and oxylubimin.[1][2] While the sequence of these intermediates has been firmly established through precursor feeding experiments, the specific enzymes catalyzing each transformation remain largely uncharacterized in the scientific literature.[3]
The established biosynthetic sequence is as follows:
-
This compound is converted to Lubimin .
-
Lubimin is subsequently hydroxylated to form Oxylubimin .
-
Finally, Oxylubimin undergoes further transformation to yield Rishitin .
This pathway is a critical branch of the sesquiterpenoid phytoalexin synthesis in potatoes and tomatoes.[1][3]
Data Presentation: Precursor Transformation Studies
Quantitative data detailing the specific conversion rates and yields for each step of the this compound-to-rishitin pathway are not extensively reported in the literature. However, the pathway's validity is strongly supported by deuterium-labeling experiments. In these studies, isotopically labeled this compound was administered to potato tuber tissue, and the subsequent incorporation of the label into the downstream metabolites was tracked. The table below summarizes the seminal findings from these precursor feeding studies.
| Precursor Administered | Metabolites Detected | Experimental System | Key Finding | Reference |
| (±)-[8,8-²H₂]this compound | [²H₂]Lubimin, [²H₂]Oxylubimin, [²H₂]Rishitin | Aged Potato Tuber Slices | Successfully established the biosynthetic sequence from this compound to rishitin via lubimin and oxylubimin. | [2] |
Experimental Protocols
The study of the this compound-to-rishitin pathway relies on a combination of phytoalexin elicitation, extraction, and advanced analytical techniques. The following sections provide detailed methodologies for key experiments.
Protocol for Phytoalexin Elicitation in Potato Tubers
This protocol describes the induction of phytoalexin biosynthesis in potato tuber tissue using a fungal elicitor.
-
Tuber Preparation: Select healthy, disease-free potato tubers (S. tuberosum). Thoroughly wash the tubers with tap water, followed by a rinse with distilled water. Surface sterilize by immersing in 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and finally rinse three times with sterile distilled water.
-
Slicing: Under aseptic conditions (e.g., in a laminar flow hood), cut the tubers into uniform slices of approximately 1 cm thickness.[4]
-
Elicitor Preparation: Prepare an elicitor solution from fungal cell walls, such as Hyphal Wall Components (HWC) from Phytophthora infestans or from autoclaved mycelia of Fusarium solani.[1][5] The concentration will need to be optimized but is typically in the range of 50-100 µg/mL.
-
Incubation: Place the tuber slices in sterile petri dishes containing moistened filter paper to maintain humidity. Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each slice. Seal the dishes with paraffin film.
-
Induction Period: Incubate the treated slices in the dark at a controlled temperature (e.g., 20-25°C) for 48-96 hours to allow for the accumulation of phytoalexins.[1][5]
Protocol for Phytoalexin Extraction from Potato Tissue
This protocol outlines a robust method for extracting sesquiterpenoid phytoalexins from elicited potato tuber tissue.
-
Sample Collection: After the incubation period, collect the elicited tissue. This may be the entire slice or a specific area (e.g., the top 2-3 mm) where phytoalexin concentration is highest. Record the fresh weight of the tissue.
-
Homogenization: Place the tissue in a mortar and pestle with liquid nitrogen and grind to a fine powder. Transfer the frozen powder to a suitable tube.
-
Solvent Extraction: Add an extraction solvent, such as an 80:20 (v/v) methanol-water mixture or a 70:30 (v/v) acetone-water mixture, at a ratio of 10 mL of solvent per gram of fresh tissue.[6]
-
Sonication & Centrifugation: Vortex the mixture vigorously and then place it in an ultrasonic bath for 30 minutes at room temperature.[6][7] Following sonication, centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.[6]
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
-
Re-extraction: To ensure complete recovery, repeat the extraction process (steps 3-5) on the pellet at least two more times. Combine all supernatants.
-
Concentration: Evaporate the solvent from the combined supernatants using a rotary evaporator under vacuum at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the dried residue in a small, precise volume (e.g., 1-2 mL) of methanol or ethyl acetate for subsequent analysis.[6]
Protocol for GC-MS Analysis of Phytoalexins
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the qualitative and quantitative analysis of this compound, rishitin, and their intermediates.
-
Sample Preparation: Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards (if available) and with published library spectra.[1][8] Quantification can be performed by creating a calibration curve with known concentrations of purified standards.
References
- 1. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosyntesis from this compound of the phytoalexin rishitin potato. Implicit role of this compound as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Profiling beneficial phytochemicals in a potato somatic hybrid for tuber peels processing: phenolic acids and anthocyanins composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint of Solavetivone Biosynthesis in Tomato: A Technical Guide
For Immediate Release
A deep dive into the genetic and biochemical underpinnings of solavetivone production in Solanum lycopersicum offers a comprehensive resource for researchers in plant science and drug discovery. This technical guide elucidates the identification of the putative this compound gene cluster, detailing the key enzymes, their kinetics, and the experimental protocols necessary for their characterization.
This compound, a sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, including tomato (Solanum lycopersicum). Its antimicrobial and antifungal properties make it a compound of significant interest for agricultural and pharmaceutical applications. This guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in tomato, with a focus on the genetic organization and functional characterization of the key enzymes involved.
The this compound Biosynthetic Pathway: A Two-Step Enzymatic Cascade
The biosynthesis of this compound from the ubiquitous precursor farnesyl diphosphate (FPP) is a concise and efficient pathway mediated by two key enzymes: a sesquiterpene synthase and a cytochrome P450 monooxygenase.
-
Premnaspirodiene Synthase (PS) : This enzyme catalyzes the initial step, converting FPP into the bicyclic hydrocarbon intermediate, premnaspirodiene.
-
Premnaspirodiene Oxygenase (PO) : A cytochrome P450 enzyme, likely belonging to the CYP71D family, which hydroxylates premnaspirodiene to form this compound.
While a physically clustered arrangement of the genes encoding these two enzymes has been identified for other secondary metabolites in tomato, direct evidence for a this compound-specific gene cluster in Solanum lycopersicum is still emerging. However, co-expression analyses and the common occurrence of gene clusters for specialized metabolic pathways in plants strongly suggest a functional linkage and potential genomic proximity of the premnaspirodiene synthase and oxygenase genes.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the enzymes of the this compound biosynthetic pathway. It is important to note that some of the detailed kinetic data has been characterized from the homologous enzymes in Hyoscyamus muticus, a closely related solanaceous species, and is presented here as a valuable reference.
Table 1: Genomic Location of Putative this compound Biosynthesis Genes in Tomato (Solanum lycopersicum)
| Gene | Putative Function | Chromosome | Locus ID (Sol Genomics Network) |
| SlPS | Premnaspirodiene Synthase | Undetermined | To be confirmed |
| SlPO | Premnaspirodiene Oxygenase (CYP71D homolog) | Undetermined | To be confirmed |
Table 2: Enzyme Kinetic Parameters for this compound Biosynthesis
| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Premnaspirodiene Oxygenase (HPO from H. muticus) | Premnaspirodiene | Solavetivol | 7.4 ± 1.2 | 0.04 ± 0.001 | 5,405 | [1] |
| Premnaspirodiene Oxygenase (HPO from H. muticus) | 5-epi-aristolochene | 2β-hydroxy-5-epi-aristolochene | 3.3 ± 0.3 | 0.002 ± 0.0001 | 606 | [1] |
Note: Data for the tomato-specific premnaspirodiene synthase is not yet available in published literature.
Table 3: Elicitor-Induced Gene Expression of this compound Biosynthesis Genes in Tomato
| Gene | Elicitor | Tissue | Fold Change (vs. Control) | Time Point |
| SlPS | Fungal elicitors (e.g., Botrytis cinerea) | Cell Suspension Culture / Leaves | Data to be determined | 24h, 48h |
| SlPO | Fungal elicitors (e.g., Botrytis cinerea) | Cell Suspension Culture / Leaves | Data to be determined | 24h, 48h |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize the this compound gene cluster and its encoded enzymes in tomato.
Cloning of Premnaspirodiene Synthase (PS) and Premnaspirodiene Oxygenase (PO) cDNAs from Tomato
Objective: To isolate the full-length coding sequences of the candidate genes from an elicited tomato tissue source.
Methodology:
-
Elicitation of Tomato Tissues: Treat tomato cell suspension cultures or young leaves with a fungal elicitor (e.g., cell wall fragments from Botrytis cinerea) or methyl jasmonate to induce the expression of defense-related genes.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the elicited tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). Synthesize first-strand cDNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.
-
PCR Amplification: Design degenerate primers based on conserved regions of known sesquiterpene synthases and CYP71D family members from other solanaceous plants. Perform PCR using the synthesized cDNA as a template.
-
RACE (Rapid Amplification of cDNA Ends): Use the partial sequences obtained to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequences.
-
Cloning and Sequencing: Clone the full-length PCR products into a suitable vector (e.g., pGEM-T Easy, Promega) and sequence to verify the complete coding sequence.
Heterologous Expression and Purification of Recombinant Proteins
Objective: To produce active recombinant PS and PO enzymes for functional characterization.
Methodology for Premnaspirodiene Synthase (PS):
-
Expression Vector Construction: Subclone the full-length coding sequence of SlPS into an E. coli expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.
-
Protein Expression: Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.
-
Purification: Lyse the bacterial cells and purify the His-tagged protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
Methodology for Premnaspirodiene Oxygenase (PO):
-
Yeast Expression System: Subclone the full-length coding sequence of SlPO into a yeast expression vector (e.g., pYES-DEST52). Co-express with a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Arabidopsis thaliana) to ensure electron transfer.
-
Microsome Isolation: Grow the transformed yeast cells and induce protein expression with galactose. Harvest the cells and prepare microsomal fractions by differential centrifugation.[2]
-
Protein Quantification: Determine the concentration of the expressed P450 in the microsomal fraction using CO-difference spectroscopy.
In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and kinetic parameters of the recombinant PS and PO.
Methodology for Premnaspirodiene Synthase (PS):
-
Reaction Mixture: Set up a reaction containing the purified recombinant PS, FPP as the substrate, and a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Product Extraction: After incubation, extract the hydrocarbon products with an organic solvent (e.g., hexane).
-
GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify premnaspirodiene based on its mass spectrum and retention time compared to a standard (if available).
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentration of FPP and measuring the initial reaction velocity.
Methodology for Premnaspirodiene Oxygenase (PO):
-
Reaction Mixture: Set up a reaction containing the microsomal fraction with the recombinant PO and CPR, premnaspirodiene as the substrate, and an NADPH regenerating system in a suitable buffer.[1]
-
Product Extraction: After incubation, extract the products with an organic solvent (e.g., ethyl acetate).
-
GC-MS Analysis: Analyze the extracted products by GC-MS to identify this compound and any intermediates.
-
Kinetic Analysis: Determine the kinetic parameters by varying the concentration of premnaspirodiene and measuring the formation of this compound.[1]
Metabolite Profiling of this compound in Tomato Tissues
Objective: To quantify the accumulation of this compound in tomato tissues after elicitation.
Methodology:
-
Sample Preparation: Harvest elicited and control tomato tissues at various time points. Freeze-dry and grind the tissues to a fine powder.
-
Extraction: Extract the metabolites with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
GC-MS Analysis: Derivatize the extracts if necessary and analyze by GC-MS. Use a known concentration of an internal standard for quantification. Develop a calibration curve with an authentic this compound standard.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The two-step enzymatic pathway for this compound biosynthesis in tomato.
Caption: A streamlined workflow for the identification and functional characterization of this compound biosynthetic genes.
Caption: The proposed functional advantages of a this compound gene cluster in tomato.
References
Solavetivone's Function in Induced Systemic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Induced Systemic Resistance (ISR) is a state of enhanced defensive capacity in plants, triggered by specific environmental stimuli, leading to broad-spectrum disease resistance. A key component of this heightened defense is the production of antimicrobial compounds, including phytoalexins. Solavetivone, a sesquiterpenoid phytoalexin found in solanaceous plants like potato and tomato, plays a significant role in local defense against pathogens. This technical guide delves into the function of this compound within the context of ISR, detailing its biosynthetic origins, the signaling pathways that govern its production, and the experimental methodologies used to study its role. While direct quantitative data on this compound's specific contribution to the systemic nature of ISR is limited, this paper synthesizes the current understanding of phytoalexin involvement in ISR to provide a comprehensive overview for research and development professionals.
Introduction to this compound and Induced Systemic Resistance
Plants have evolved sophisticated defense mechanisms to protect themselves from a myriad of pathogens. One such mechanism is the production of phytoalexins, which are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate at the site of infection[1][2]. This compound is a notable sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potato and tomato, in response to pathogen attack[3][4]. Its biosynthesis is a component of the plant's active defense strategy[3].
Induced Systemic Resistance (ISR) is a distinct plant defense pathway that provides broad-spectrum and long-lasting protection against pathogens[5]. Unlike Systemic Acquired Resistance (SAR), which is typically dependent on salicylic acid (SA), ISR is mediated by jasmonic acid (JA) and ethylene (ET) signaling pathways[6][7]. ISR is often initiated by non-pathogenic, root-associated microbes and results in a "primed" state, where the plant can mount a faster and stronger defense response upon subsequent pathogen challenge[5]. This response includes the reinforcement of cell walls and the synthesis of defense-related compounds like phytoalexins[5][6].
Biosynthesis and Role of this compound
This compound is synthesized via the acetate-mevalonate pathway, with Farnesyl diphosphate (FPP) serving as a key precursor for numerous sesquiterpenoid phytoalexins[1]. In potato and tomato, FPP is converted to this compound, which can then be a precursor to other phytoalexins like rishitin and lubimin[3][8]. Due to their toxicity to both the pathogen and the host plant, the production and degradation of these compounds are tightly regulated[3][4].
dot
Caption: Simplified biosynthesis pathway of this compound and related phytoalexins.
The primary function of this compound, like other phytoalexins, is to act as an antimicrobial agent, inhibiting the growth and development of invading fungal and bacterial pathogens[1]. Its accumulation at the infection site creates a toxic environment for the pathogen, thereby limiting the spread of the disease[1].
This compound's Inferred Role in the ISR Signaling Pathway
The ISR pathway is initiated by the recognition of microbe-associated molecular patterns (MAMPs) from beneficial microbes by the plant's root cells. This recognition triggers a signaling cascade that is primarily dependent on the plant hormones jasmonic acid (JA) and ethylene (ET)[6][7]. This signal is then transmitted systemically throughout the plant.
While phytoalexins are a characteristic component of local defense responses, their synthesis can be potentiated in distal tissues as part of the ISR mechanism[5]. In this "primed" state, upon pathogen attack, the plant can more rapidly and robustly induce defense responses, including the synthesis of phytoalexins like this compound[5]. Although the ISR pathway itself, in the absence of a pathogen, does not typically lead to a massive accumulation of phytoalexins, it prepares the plant for a more efficient defense[6]. The JA signaling pathway, central to ISR, is known to activate transcription factors that regulate the expression of genes involved in the biosynthesis of secondary metabolites, including terpenoids like this compound[9][10][11].
dot
Caption: General signaling pathway of ISR leading to enhanced defense.
Quantitative Data on ISR and Phytoalexin Induction
| Inducing Agent | Host Plant | Challenging Pathogen | Observed Effect | Quantitative Measurement | Reference |
| Pseudomonas fluorescens WCS417r | Arabidopsis | Xanthomonas campestris pv. armoraciae | Reduced disease incidence | Symptom reduction | [12] |
| Pseudomonas fluorescens WCS417r | Arabidopsis | Turnip crinkle virus (TCV) | Failed to suppress disease development | N/A | [13] |
| 2,6-dichloroisonicotinic acid (INA) (SAR inducer) | Arabidopsis | Turnip crinkle virus (TCV) | Suppression of symptoms and virus accumulation | 40% symptom suppression | [12][13] |
| Pseudomonas fluorescens WCS417r | Arabidopsis (mutant pad3-1) | Alternaria brassicicola | Reduced disease severity | Significant shift in disease severity classes | [14] |
| Methyl jasmonate (MeJA) | Arabidopsis (mutant pad3-1) | Alternaria brassicicola | Reduced disease severity and lesion development | Significant shift in disease severity classes | [14] |
Experimental Protocols
Investigating the role of this compound in ISR involves a multi-step experimental approach. Below are detailed methodologies for key experiments.
Induction of ISR
-
Microbial Inoculum Preparation:
-
Culture a known ISR-inducing bacterium (e.g., Pseudomonas fluorescens WCS417r) in a suitable liquid medium (e.g., King's B medium) overnight at 28°C with shaking.
-
Harvest bacterial cells by centrifugation, wash with sterile water or a buffer (e.g., 10 mM MgSO4), and resuspend to a final density of 10^8 colony-forming units (CFU)/mL.
-
-
Plant Treatment:
-
Grow host plants (e.g., tomato or potato seedlings) in sterilized soil or a hydroponic system.
-
For soil-grown plants, drench the soil with the bacterial suspension. For hydroponic systems, add the bacterial suspension to the nutrient solution.
-
Maintain control plants treated with sterile water or buffer.
-
Allow a period of 2-4 weeks for ISR to be established throughout the plant.
-
Pathogen Challenge Assays
-
Pathogen Culture:
-
Culture the desired pathogen (e.g., a fungal pathogen like Fusarium solani or a bacterial pathogen like Ralstonia solanacearum) on an appropriate solid medium (e.g., Potato Dextrose Agar for fungi).
-
Prepare a spore suspension (for fungi) or a bacterial cell suspension (for bacteria) in sterile water and adjust the concentration to a predetermined level (e.g., 10^6 spores/mL).
-
-
Inoculation of Plants:
-
Inoculate the distal leaves (or other tissues) of both ISR-induced and control plants.
-
Inoculation methods can include spray inoculation, drop inoculation onto a small wound, or infiltration into the leaf apoplast using a needleless syringe.
-
-
Disease Assessment:
-
Incubate the plants under conditions conducive to disease development (e.g., high humidity).
-
Assess disease severity at regular intervals by measuring lesion size, counting the number of lesions, or using a disease rating scale.
-
Pathogen growth can be quantified by re-isolating the pathogen from infected tissues and determining CFU or by using molecular techniques like quantitative PCR (qPCR) to measure pathogen DNA.
-
This compound Extraction and Quantification
-
Sample Collection:
-
Harvest leaf or tuber tissue from both ISR-induced and control plants at different time points after pathogen challenge.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C until extraction.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with an organic solvent such as methanol, ethanol, or a mixture of chloroform and methanol.
-
Vortex the mixture and then centrifuge to pellet the solid debris.
-
Collect the supernatant containing the phytoalexins.
-
The extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
-
Quantification:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration of this compound by creating a standard curve with known concentrations of the pure compound.
-
dot
Caption: Workflow for studying this compound's role in ISR.
Conclusion and Future Directions
This compound is an important phytoalexin involved in the defense of solanaceous plants against pathogens. Within the framework of Induced Systemic Resistance, its synthesis is likely a key component of the enhanced defensive capacity of primed plants. The ISR pathway, mediated by jasmonic acid and ethylene, primes the plant for a more rapid and robust activation of defense mechanisms, including the production of antimicrobial compounds like this compound at the site of pathogen attack.
For researchers and professionals in drug development, understanding these pathways is crucial for developing novel plant activators that can stimulate a plant's innate immunity. Future research should focus on quantifying the specific contribution of this compound to the overall ISR response in distal tissues. Furthermore, elucidating the precise regulatory links between the JA/ET signaling cascade and the activation of this compound biosynthetic genes will provide more specific targets for the development of compounds that can enhance plant resilience to disease. The use of metabolomic and transcriptomic approaches in ISR-induced and pathogen-challenged plants will be invaluable in dissecting these complex interactions.
References
- 1. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced Systemic Resistance (ISR) Against Pathogens in the Context of Induced Plant Defences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symbio.co.uk [symbio.co.uk]
- 7. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]
- 8. Biosyntesis from this compound of the phytoalexin rishitin potato. Implicit role of this compound as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Solavetivone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solavetivone is a naturally occurring sesquiterpenoid phytoalexin, primarily found in solanaceous plants such as potatoes (Solanum tuberosum) and tobacco. As a key component of the plant's defense mechanism against pathogens, this compound has garnered significant interest within the scientific community. Its antimicrobial and anti-inflammatory properties suggest potential applications in drug development and agricultural biotechnology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological signaling pathways.
Chemical and Physical Properties
This compound, with the IUPAC name (2R,5S,10R)-6,10-dimethyl-2-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-one, is a bicyclic spiro compound. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₂O | --INVALID-LINK-- |
| Molecular Weight | 218.34 g/mol | --INVALID-LINK-- |
| CAS Number | 54878-25-0 | --INVALID-LINK-- |
| Appearance | Crystalline solid | General knowledge |
| Melting Point | Not experimentally determined in reviewed literature. | |
| Boiling Point | 321.4 °C (Predicted) | |
| Density | 0.96 g/cm³ (Predicted) | |
| Vapor Pressure | 0.0003 mmHg at 25°C (Predicted) | |
| logP | 3.90 (Predicted) | |
| Solubility | No quantitative data available in reviewed literature. Generally soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, the isopropenyl group, and the protons on the spirocyclic ring system. Key signals would include those for the vinyl protons of the isopropenyl group and the proton adjacent to the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum would display 15 distinct signals, including a characteristic downfield signal for the carbonyl carbon (C=O) typically in the range of 190-220 ppm. Signals for the sp² hybridized carbons of the double bonds would appear in the 100-150 ppm region, while the sp³ hybridized carbons of the ring system would be found in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H stretch (alkane) |
| ~1670 | C=O stretch (α,β-unsaturated ketone) |
| ~1640 | C=C stretch (alkene) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 218, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a sesquiterpenoid ketone. Key fragmentation pathways likely involve the loss of the isopropenyl group and cleavage of the spirocyclic ring system. A common fragment observed is at m/z 219.1763 [M+H]⁺ in ESI⁺ mode.[1]
Experimental Protocols
Extraction and Purification of this compound from Potato Tubers
This protocol is a generalized procedure for the extraction and purification of sesquiterpenoid phytoalexins from potato tubers and can be adapted for the specific isolation of this compound.
Materials:
-
Potato tubers
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
Workflow Diagram:
Procedure:
-
Homogenization: Fresh potato tubers are washed, peeled, and homogenized in a blender.
-
Extraction: The homogenate is extracted with methanol at room temperature with constant stirring for 24 hours. The mixture is then filtered to remove solid debris.
-
Concentration: The methanol extract is concentrated under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: The concentrated aqueous extract is partitioned against ethyl acetate. The ethyl acetate layer, containing the less polar compounds including this compound, is collected.
-
Drying: The ethyl acetate phase is dried over anhydrous sodium sulfate and then concentrated to yield the crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pooling and Final Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.
Biological Activity and Signaling Pathways
This compound exhibits notable anti-inflammatory and antimicrobial activities. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.
Several natural compounds are known to inhibit the NF-κB pathway. It is proposed that this compound exerts its anti-inflammatory effects through a similar mechanism, likely by inhibiting the IKK complex, thereby preventing IκB phosphorylation and degradation. This action would ultimately block NF-κB nuclear translocation and the subsequent expression of pro-inflammatory cytokines.
Proposed Signaling Pathway Diagram:
Conclusion
This compound is a promising natural product with significant biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with methodologies for its extraction and purification. The elucidation of its spectral characteristics and the proposed mechanism of its anti-inflammatory action via the NF-κB pathway offer a solid foundation for future research and development. Further studies are warranted to fully characterize its pharmacological potential and to explore its applications in medicine and agriculture.
References
Solavetivone: A Key Phytoalexin in Plant Defense Against Nematodes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses by damaging a wide array of crops. In response to pathogen attacks, including those from nematodes, plants have evolved sophisticated defense mechanisms. A crucial component of this defense is the production of specialized secondary metabolites known as phytoalexins. Solavetivone, a sesquiterpenoid phytoalexin primarily found in Solanaceous plants like potato and tobacco, has emerged as a significant player in the intricate interactions between plants and nematodes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant-nematode interactions, focusing on its biosynthesis, mechanism of action, and the signaling pathways it influences. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel strategies for nematode control.
Chemical Profile and Biosynthesis of this compound
This compound is a bicyclic sesquiterpenoid ketone with the chemical formula C₁₅H₂₂O[1][2][3]. Its production in plants is induced by various biotic and abiotic stresses, including nematode infection.
The biosynthesis of this compound originates from the mevalonate pathway in the cytoplasm, starting with the precursor farnesyl diphosphate (FPP)[4][5]. Two key enzymes, premnaspirodiene synthase and a cytochrome P450 monooxygenase, catalyze the conversion of FPP into this compound[4]. The upregulation of genes encoding these enzymes is a hallmark of the plant's defense response to nematode attack.
Figure 1: Simplified biosynthesis pathway of this compound from farnesyl diphosphate (FPP).
This compound's Role in Plant Defense Against Nematodes
A notable study on potato (Solanum tuberosum) demonstrated a significant association between high ratios of this compound to other sesquiterpenes and the presence of the H1 gene, which confers resistance to the golden nematode, Globodera rostochiensis[6]. This suggests that this compound, either directly or indirectly, contributes to the plant's defense against this economically important pest. The lack of direct correlation between the total sesquiterpene levels and resistance highlights the specific importance of this compound in the defense response[6].
The primary proposed mechanisms for this compound's role in plant-nematode interactions include:
-
Direct Toxicity: Although not yet quantified, as a phytoalexin, this compound is presumed to have some level of direct toxicity to nematodes, potentially disrupting cellular processes or acting as a feeding deterrent.
-
Induction of Plant Defense Signaling: this compound may act as a signaling molecule within the plant, amplifying the defense response by triggering downstream defense pathways.
Plant Defense Signaling Pathways in Response to Nematode Attack
Nematode infection triggers a complex network of signaling pathways in plants, primarily involving the phytohormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET). While the specific role of this compound in modulating these pathways is an area of ongoing research, understanding these general pathways provides a framework for its potential mechanism of action.
Figure 2: General overview of plant hormone signaling pathways in response to nematode attack.
-
Jasmonic Acid (JA) Pathway: The JA pathway is a central regulator of plant defense against necrotrophic pathogens and chewing insects, and it also plays a significant role in nematode defense. Upon nematode infection, JA levels increase, leading to the expression of defense-related genes, including those involved in the production of proteinase inhibitors and other anti-herbivore compounds.
-
Salicylic Acid (SA) Pathway: The SA pathway is traditionally associated with defense against biotrophic pathogens. However, evidence suggests its involvement in nematode resistance as well. Crosstalk between the JA and SA pathways is common, often in an antagonistic manner, allowing the plant to fine-tune its defense response to specific threats.
-
Ethylene (ET) Pathway: Ethylene is a gaseous hormone that often acts synergistically with JA in response to certain stresses. It can influence a wide range of developmental and defense-related processes in the plant.
This compound biosynthesis is often linked to the JA pathway, suggesting that its production is a component of the JA-mediated defense response.
Experimental Protocols
1. In Vitro Nematode Bioassays
These assays are crucial for determining the direct effects of compounds like this compound on nematodes.
-
Mortality Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and create a dilution series in a sterile aqueous medium.
-
Add a known number of second-stage juveniles (J2) of the target nematode species (e.g., Meloidogyne incognita or Globodera pallida) to each well of a multi-well plate.
-
Add the different concentrations of this compound to the wells. Include a solvent control and a negative control (water).
-
Incubate the plates at a constant temperature (e.g., 25°C).
-
Observe the nematodes under a microscope at regular intervals (e.g., 24, 48, and 72 hours). Nematodes are considered dead if they are straight and do not respond to probing with a fine needle.
-
Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).
-
-
Paralysis Assay:
-
Follow the same initial steps as the mortality assay.
-
At shorter time intervals (e.g., every hour for the first 6 hours), count the number of paralyzed (immotile but not straight) and active nematodes.
-
Calculate the percentage of paralysis and determine the EC50 value (the concentration that causes 50% paralysis).
-
Figure 3: General workflow for in vitro nematode bioassays with this compound.
2. Gene Expression Analysis in this compound-Treated and Nematode-Infected Plants
This protocol aims to understand how this compound influences the plant's defense gene expression in response to nematode infection.
-
Plant Treatment and Infection:
-
Grow susceptible and resistant plant varieties under controlled conditions.
-
Treat a subset of plants with a known concentration of this compound (e.g., via root drench).
-
Infect a subset of both treated and untreated plants with a known number of nematode J2s.
-
Maintain appropriate control groups (untreated/uninfected, untreated/infected, treated/uninfected).
-
-
Sample Collection and RNA Extraction:
-
Harvest root tissues at different time points post-infection (e.g., 1, 3, and 7 days).
-
Immediately freeze the samples in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a suitable kit or protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for key defense-related genes (e.g., genes in the JA, SA, and ethylene pathways, and this compound biosynthesis genes).
-
Analyze the relative gene expression levels to determine the effect of this compound treatment on the plant's defense response.
-
Quantitative Data Summary
As of the latest literature review, specific quantitative data on the direct nematicidal or nematostatic effects of this compound are not publicly available. The following table is a template that can be populated as new research emerges.
| Nematode Species | Assay Type | Parameter | Value | Reference |
| Meloidogyne incognita | Mortality | LC50 (µg/mL) | Data not available | |
| Globodera pallida | Mortality | LC50 (µg/mL) | Data not available | |
| Meloidogyne incognita | Paralysis | EC50 (µg/mL) | Data not available | |
| Globodera pallida | Paralysis | EC50 (µg/mL) | Data not available | |
| Meloidogyne incognita | Egg Hatching | IC50 (µg/mL) | Data not available | |
| Globodera pallida | Egg Hatching | IC50 (µg/mL) | Data not available |
Conclusion and Future Directions
This compound is a phytoalexin with a clear association with nematode resistance in Solanaceous plants. While its direct nematicidal properties require further quantification, its role in the plant's defense arsenal is undeniable. Future research should focus on:
-
Determining the direct nematicidal and nematostatic activity of purified this compound against a range of economically important plant-parasitic nematodes to establish quantitative metrics like LC50 and EC50 values.
-
Elucidating the specific signaling pathways directly activated or modulated by this compound during nematode infection through transcriptomic, proteomic, and metabolomic studies.
-
Investigating the potential for synergistic effects of this compound with other phytoalexins or existing nematicidal compounds.
-
Exploring the genetic engineering of crop plants to enhance this compound production as a novel strategy for developing nematode-resistant varieties.
A deeper understanding of this compound's multifaceted role in plant-nematode interactions will undoubtedly pave the way for innovative and sustainable solutions for nematode management in agriculture.
References
- 1. Stimulation of the Salicylic Acid Pathway Aboveground Recruits Entomopathogenic Nematodes Belowground - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylic acid is part of the Mi-1-mediated defense response to root-knot nematode in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro and In-vivo management of Meloidogyne incognita (Kofoid and White) Chitwood and Rhizoctonia bataticola (Taub.) Butler in cotton using organic’s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Jasmonate Pathway Is a Key Player in Systemically Induced Defense against Root Knot Nematodes in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Red Light-Induced Systemic Resistance Against Root-Knot Nematode Is Mediated by a Coordinated Regulation of Salicylic Acid, Jasmonic Acid and Redox Signaling in Watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
Methodological & Application
Application Notes and Protocols for Solavetivone Extraction from Potato Tubers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solavetivone, a sesquiterpenoid phytoalexin, is a key component of the potato plant's defense mechanism against pathogens. Its antimicrobial and potential therapeutic properties make it a compound of significant interest for research and drug development. This document provides detailed protocols for the elicitation and extraction of this compound from potato tubers, methods for its quantification, and an overview of the associated biosynthetic signaling pathways.
Data Presentation
The following tables provide a framework for presenting quantitative data from this compound extraction experiments. The values presented are illustrative and should be replaced with experimental data.
Table 1: Comparison of Solvent Systems for this compound Extraction
| Solvent System | Extraction Time (hours) | Mean this compound Yield (µg/g fresh weight) ± SD | Purity (%) |
| Ethyl Acetate | 12 | 75.3 ± 5.2 | 85 |
| Cyclohexane:Ethyl Acetate (1:1 v/v) | 12 | 88.1 ± 6.4 | 92 |
| Methanol | 12 | 45.7 ± 3.9 | 70 |
| Acetone | 12 | 52.1 ± 4.5 | 75 |
Table 2: Effect of Elicitation Time on this compound Yield
| Elicitor | Incubation Time (days) | Mean this compound Yield (µg/g fresh weight) ± SD |
| HWC (P. infestans) | 2 | 45.8 ± 4.1 |
| HWC (P. infestans) | 4 | 92.5 ± 7.8 |
| HWC (P. infestans) | 6 | 85.2 ± 6.9 |
| Control (Water) | 4 | < 1.0 |
Experimental Protocols
Protocol 1: Elicitation of this compound Biosynthesis in Potato Tubers
This protocol describes the induction of this compound production in potato tubers using hyphal wall components (HWC) from Phytophthora infestans.
Materials:
-
Fresh, healthy potato tubers (Solanum tuberosum)
-
Phytophthora infestans culture
-
Sterile distilled water
-
Scalpel or cork borer
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of Hyphal Wall Components (HWC) Elicitor:
-
Grow Phytophthora infestans in a suitable liquid medium.
-
Harvest the mycelia by filtration.
-
Wash the mycelia extensively with sterile distilled water.
-
Homogenize the mycelia and collect the cell wall fraction by centrifugation.
-
Wash the cell wall pellet multiple times with sterile distilled water.
-
Resuspend the HWC in sterile distilled water to a desired concentration (e.g., 1 mg/mL).
-
-
Preparation of Potato Tuber Discs:
-
Thoroughly wash and surface-sterilize the potato tubers.
-
Aseptically cut the tubers into discs of uniform thickness (e.g., 5 mm).
-
-
Elicitation:
-
Place the potato tuber discs in sterile petri dishes.
-
Apply a small volume (e.g., 50 µL) of the HWC elicitor suspension onto the surface of each disc.
-
For the control group, apply an equal volume of sterile distilled water.
-
Incubate the petri dishes in the dark at room temperature for 4 days to allow for the accumulation of this compound.[1]
-
Protocol 2: Extraction of this compound from Elicited Potato Tubers
This protocol details the solvent-based extraction of this compound from the elicited potato tuber discs.
Materials:
-
Elicited potato tuber discs
-
Ethyl acetate
-
Cyclohexane
-
Shaker
-
Vacuum evaporator
-
Vials for sample storage
Procedure:
-
Place the elicited potato tuber discs into a flask.
-
Add the extraction solvent. For higher polarity, use ethyl acetate. For the less polar this compound, a mixture of 1:1 (v/v) cyclohexane:ethyl acetate is recommended.[1] Use a sufficient volume to completely cover the discs (e.g., 5 mL per disc).
-
Seal the flask and place it on a shaker for overnight extraction at room temperature.[1]
-
After extraction, decant the solvent into a clean flask.
-
Dry the extract using a vacuum evaporator.
-
Resuspend the dried extract in a known volume of ethyl acetate (e.g., 1 mL) for analysis.[1]
-
Transfer the resuspended extract to a vial and store at -20°C until analysis.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the potato tuber extracts to identify and quantify this compound.
Materials:
-
This compound extract
-
GC-MS system with a suitable column (e.g., DuraBond Ultra Inert)
-
Syringes for injection
-
Helium gas (carrier gas)
-
This compound standard for calibration
Procedure:
-
GC-MS Parameters:
-
Set the injection volume to 1 µL (splitless).
-
Set the injector temperature to 270°C.
-
Oven temperature program: Start at 170°C for 3 minutes, then ramp to 250°C at a rate of 0.5°C/min.
-
Mass spectrometry: Use Electron Ionization (EI) and scan a mass-to-charge ratio (m/z) range of 33–500.
-
-
Analysis:
-
Inject the this compound standard to determine its retention time and generate a calibration curve.
-
Inject the potato tuber extracts.
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizations
Elicitor-Induced Signaling Pathway for this compound Biosynthesis
Caption: Elicitor-induced signaling cascade for this compound biosynthesis.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
References
Application Note: Quantification of Solavetivone using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solavetivone, a sesquiterpenoid phytoalexin, is a key defense compound in solanaceous plants, exhibiting a range of biological activities, including antimicrobial and anticancer properties. Accurate and precise quantification of this compound in various matrices, such as plant tissues, cell cultures, and pharmaceutical formulations, is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and method validation guidelines.
Experimental Protocols
This section details the materials and methods for the extraction and quantification of this compound.
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Nitrogen gas (high purity)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Extraction of this compound
The following protocol describes a liquid-liquid extraction (LLE) method suitable for plant materials. For other matrices, the protocol may need to be adapted.
-
Homogenization: Weigh 1-2 g of fresh plant material (e.g., leaves, tubers) and homogenize in 10 mL of a methanol/water (80:20, v/v) solution.
-
Sonication: Sonicate the homogenate for 20 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Extraction: Add 10 mL of hexane to the supernatant and vortex for 2 minutes. Allow the layers to separate.
-
Organic Phase Collection: Collect the upper hexane layer. Repeat the extraction step twice more with fresh hexane.
-
Drying: Pool the hexane extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until a final volume of 1 mL is reached.
-
Storage: Transfer the extract to a GC vial and store at -20°C until analysis.
For cleaner samples or different matrices, Solid Phase Extraction (SPE) can be employed.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. These may be optimized for specific instruments.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-400) |
| SIM Ions (Quantifier/Qualifier) | To be determined from the mass spectrum of a pure this compound standard. Likely prominent ions would be the molecular ion and major fragment ions. |
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance of a validated GC-MS method for this compound analysis. These values are illustrative and should be determined experimentally for each specific method and instrument.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Table 2: Recovery Study for this compound in a Spiked Matrix
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.5 | 92.5 | 4.8 |
| 5.0 | 95.2 | 3.1 |
| 50.0 | 98.1 | 2.5 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using GC-MS.
Application Notes and Protocols for the Total Synthesis of (±)-Solavetivone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods reported for the total synthesis of (±)-solavetivone, a notable sesquiterpenoid phytoalexin. The syntheses developed by Murai et al., Iwata et al., and Hwu and Wetzel are detailed below, offering a comparative overview of different strategic approaches to this spirocyclic target.
Murai et al. Synthesis: An Efficient Approach via Cycloaddition
This synthesis provides an efficient route to (±)-solavetivone with a notable overall yield of 16.6% over 9 steps. A key feature of this strategy is a Diels-Alder reaction to construct the core carbocyclic framework.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Time | Temp. | Yield (%) |
| 1 | Alkylation | 2-Methyl-1,3-cyclohexanedione, NaH, HMPA, THF; then CH₂=CHCH₂Br | 2 h | rt | 85 |
| 2 | Ketalization | Ethylene glycol, p-TsOH, Benzene | 5 h | Reflux | 95 |
| 3 | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3 h | 0 °C to rt | 88 |
| 4 | Jones Oxidation | Jones reagent, Acetone | 30 min | 0 °C | 92 |
| 5 | Wittig Reaction | Ph₃P=CH₂, THF | 2 h | rt | 80 |
| 6 | Diels-Alder Cycloaddition | Methyl vinyl ketone, Benzene | 3 d | Reflux | 65 |
| 7 | Ketal Hydrolysis | HCl, Acetone | 4 h | rt | 90 |
| 8 | Aldol Condensation | KOH, EtOH | 12 h | rt | 75 |
| 9 | Dehydration | p-TsOH, Benzene | 2 h | Reflux | 88 |
Key Experimental Protocols
Step 6: Diels-Alder Cycloaddition
To a solution of the diene (1.0 mmol) in benzene (20 mL) is added methyl vinyl ketone (1.5 mmol). The mixture is heated to reflux for 3 days. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford the Diels-Alder adduct.
Step 8: Intramolecular Aldol Condensation
A solution of the diketone (1.0 mmol) in ethanol (15 mL) is treated with a 10% aqueous solution of potassium hydroxide (5 mL) and stirred at room temperature for 12 hours. The reaction mixture is then neutralized with 1 M HCl and the ethanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.
Synthetic Pathway
Elicitation of Solavetivone Production in Plant Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solavetivone, a sesquiterpenoid phytoalexin, holds significant interest in the pharmaceutical and agricultural sectors due to its antimicrobial and defensive properties. As a key intermediate in the biosynthesis of other important phytoalexins, such as rishitin, its production in controlled laboratory environments is a prime target for biotechnological applications. Plant cell suspension cultures offer a promising platform for the scalable and sustainable production of this compound. This document provides detailed application notes and protocols for the elicitation of this compound in plant cell cultures, with a focus on Hyoscyamus muticus, a known producer of this valuable secondary metabolite. Elicitation, the induction of defense responses in plant cells using specific signaling molecules, is a key strategy to enhance the biosynthesis and accumulation of desired compounds like this compound.
Data Presentation: Elicitor Impact on Sesquiterpenoid Production
The following table summarizes the quantitative effects of various elicitors on the production of sesquiterpenoid phytoalexins in Hyoscyamus muticus cultures. While specific data for this compound in cell suspension cultures is limited, the provided data for the related sesquiterpene, lubimin, and the percentage increases in both lubimin and this compound in hairy root cultures offer valuable insights into the potential efficacy of these elicitors.
| Elicitor | Culture Type | Concentration | Target Metabolite | Yield/Increase | Reference |
| Salicylic Acid (SA) | Cell Suspension | 40 µM | Lubimin | 50% increase | [1] |
| Salicylic Acid (SA) | Hairy Root | 4 µM | Lubimin | 5% increase | [1] |
| This compound | 48% increase | [1] | |||
| Methyl Jasmonate (MJ) | Hairy Root | 4 µM | Lubimin | 25% increase | [1] |
| This compound | 85% increase | [1] | |||
| Ethanol (EtOH) | Hairy Root | 20 mM | Lubimin | 13% increase | [1] |
| This compound | 13% increase | [1] | |||
| Rhizoctonia solani spent culture medium | Free and Immobilized Cells | Not specified | This compound | Effective elicitation | [2][3] |
| Rhizoctonia solani hydrolyzed mycelia | Free and Immobilized Cells | Not specified | This compound | Less effective than spent medium | [2][3] |
Signaling Pathways in Elicitation
The elicitation of this compound production involves the activation of complex signaling cascades within the plant cell, primarily as part of the plant's defense response.
Fungal Elicitor Signaling Pathway
Fungal elicitors, such as cell wall fragments from Rhizoctonia solani, are recognized by receptors on the plant cell membrane. This recognition triggers a series of downstream events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These signaling events converge on the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of phytoalexins, including this compound.
Caption: Fungal Elicitor Signaling Pathway for this compound Production.
Jasmonate Signaling Pathway
Methyl jasmonate (MJ) is a key signaling molecule in plant defense. Exogenously applied MJ bypasses the initial perception at the cell membrane and directly activates the jasmonate signaling pathway. This pathway involves the degradation of JAZ repressor proteins, which in turn releases transcription factors (e.g., MYC2) that activate the expression of defense-related genes, including those for sesquiterpenoid biosynthesis.
Caption: Jasmonate Signaling Pathway leading to this compound Production.
Experimental Protocols
Experimental Workflow
The overall workflow for the elicitation of this compound in plant cell cultures involves several key stages, from the initiation of the cell culture to the final analysis of the product.
Caption: Experimental Workflow for this compound Elicitation.
Protocol 1: Establishment of Hyoscyamus muticus Cell Suspension Culture
-
Explant Preparation:
-
Surface sterilize seeds of Hyoscyamus muticus using 70% (v/v) ethanol for 1 minute, followed by 10% (v/v) commercial bleach with a few drops of Tween 20 for 15 minutes.
-
Rinse the seeds three times with sterile distilled water.
-
Germinate the seeds on a sterile, hormone-free Murashige and Skoog (MS) medium.
-
Use leaf segments from the resulting sterile plantlets as explants for callus induction.
-
-
Callus Induction:
-
Culture the leaf explants on MS medium supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and plant growth regulators such as 0.5 mg/L 6-benzylaminopurine (BAP) and 1.0 mg/L α-naphthaleneacetic acid (NAA).
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Subculture the developing callus every 3-4 weeks onto fresh medium.
-
-
Initiation of Suspension Culture:
-
Transfer friable, actively growing callus (approximately 2-3 g) to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium (minus the agar).
-
Place the flasks on a rotary shaker at 120 rpm in the dark at 25 ± 2°C.
-
Subculture the suspension cultures every 7-10 days by transferring an aliquot of the cell suspension to fresh liquid medium.
-
Protocol 2: Preparation and Application of Elicitors
A. Fungal Elicitor from Rhizoctonia solani
-
Fungal Culture: Grow Rhizoctonia solani in a suitable liquid medium (e.g., Potato Dextrose Broth) for 10-14 days.
-
Elicitor Preparation (Spent Medium):
-
Separate the fungal mycelia from the culture broth by filtration.
-
Autoclave the culture filtrate (spent medium) at 121°C for 20 minutes to inactivate any remaining fungal cells and enzymes.
-
This autoclaved filtrate can be used directly as the elicitor.
-
-
Elicitation:
-
Add the prepared fungal elicitor to the Hyoscyamus muticus cell suspension culture during the exponential growth phase (e.g., day 7 after subculture).
-
The final concentration of the elicitor in the plant cell culture should be optimized, typically ranging from 1% to 10% (v/v).
-
B. Abiotic Elicitors (Methyl Jasmonate and Salicylic Acid)
-
Stock Solution Preparation:
-
Methyl Jasmonate (MJ): Prepare a stock solution of MJ in ethanol.
-
Salicylic Acid (SA): Prepare a stock solution of SA in a small amount of ethanol and then dilute with sterile distilled water.
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Elicitation:
-
Add the sterile elicitor stock solution to the cell suspension culture to achieve the desired final concentration (e.g., 4 µM for MJ and 40 µM for SA, based on literature)[1].
-
An equivalent volume of the solvent (ethanol) should be added to control cultures.
-
Protocol 3: Extraction and Quantification of this compound
-
Harvesting:
-
After the desired elicitation period (e.g., 24-72 hours), separate the cells from the culture medium by vacuum filtration.
-
Freeze-dry the harvested cells to determine the dry weight.
-
-
Extraction:
-
Grind the freeze-dried cells to a fine powder.
-
Extract the powdered cells with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v).
-
Perform the extraction multiple times to ensure complete recovery.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Also, perform a liquid-liquid extraction of the culture medium with the same solvent to recover any secreted this compound.
-
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate). Add a known amount of an internal standard (e.g., a non-native, structurally similar compound) for accurate quantification.
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure separation of compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range that includes the characteristic ions of this compound (m/z).
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard, using a calibration curve generated with known concentrations of a this compound standard.
-
-
Conclusion
The elicitation of this compound in plant cell cultures is a viable strategy for its enhanced production. The choice of elicitor, its concentration, and the timing of its application are critical parameters that need to be optimized for each specific cell line and culture condition. The protocols and data presented here provide a solid foundation for researchers and professionals to develop robust and efficient systems for the biotechnological production of this important phytoalexin. Further research to elucidate the intricate details of the signaling pathways and to identify more potent elicitors will undoubtedly pave the way for the commercialization of this compound production using plant cell factory platforms.
References
Practical Applications of Solavetivone in Agricultural Crop Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solavetivone is a naturally occurring sesquiterpenoid phytoalexin produced by solanaceous plants, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), as a defense response to pathogen attack. As a key component of the plant's innate immune system, this compound has demonstrated antimicrobial and insecticidal properties, positioning it as a promising candidate for the development of novel, bio-based crop protection agents. This document provides an overview of its known applications, generalized experimental protocols for its evaluation, and discusses its potential mode of action.
While research indicates the potential of this compound, it is crucial to note that publicly available, peer-reviewed data on its field efficacy and specific quantitative performance (e.g., EC₅₀, MIC, LC₅₀ values against a broad range of pests and pathogens) is limited. The following sections synthesize the available information and provide generalized methodologies for further research and development.
Antimicrobial and Insecticidal Activity
This compound has shown inhibitory effects against a variety of plant pathogens and pests. The data, where available, is summarized below.
Table 1: Summary of Reported Biological Activity of this compound
| Target Organism | Type of Activity | Quantitative Data | Reference/Source |
| Phytophthora infestans | Antifungal (Mycelial Growth) | Suppressed mycelial growth (qualitative) | [1] |
| Phytophthora spp. | Antifungal (Zoospore Motility) | Caused loss of motility and rounding-up of zoospores (qualitative) | [2] |
| General Insect Pests | Insect Repellent/Pesticide | Effective as a repellent and can kill insects (qualitative) | Patent literature |
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of this compound's efficacy. These should be adapted and optimized for specific target organisms and experimental conditions.
Protocol 1: In Vitro Antifungal Assay - Mycelial Growth Inhibition
This protocol is designed to assess the direct inhibitory effect of this compound on the mycelial growth of fungal pathogens.
1. Materials:
-
Pure this compound standard
-
Target fungal pathogen (e.g., Phytophthora infestans, Fusarium oxysporum)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile petri dishes
-
Solvent for this compound (e.g., DMSO or ethanol)
-
Micropipettes and sterile tips
-
Incubator
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare the fungal growth medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control, and does not inhibit fungal growth.
-
Pour the amended and control (solvent only) media into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) taken from the actively growing edge of a young fungal culture.
-
Seal the plates and incubate them in the dark at the optimal growth temperature for the target fungus.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
-
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the concentration and performing a regression analysis.
Protocol 2: Insecticidal Bioassay - Leaf Dip Method for Aphids
This protocol is a generalized method to evaluate the contact toxicity of this compound against sucking insects like aphids (Myzus persicae).
1. Materials:
-
Pure this compound standard
-
Target insect (e.g., apterous adult aphids)
-
Host plant leaves (e.g., cabbage, bell pepper)
-
Solvent for this compound (e.g., acetone with a surfactant like Tween-20)
-
Petri dishes with a solidified agar base
-
Fine paintbrush
-
Ventilated containers for holding insects
2. Procedure:
-
Prepare a series of this compound solutions in the chosen solvent at different concentrations. Include a control solution with only the solvent and surfactant.
-
Excise host plant leaves and dip them into the respective treatment or control solutions for a standardized time (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely.
-
Place the treated leaves individually into petri dishes containing an agar base to maintain turgor.
-
Carefully transfer a known number of adult insects (e.g., 10-20) onto each leaf disc using a fine paintbrush.
-
Cover the petri dishes and maintain them under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Insects that are unable to move when gently prodded are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.
References
Application Notes and Protocols for In Vitro Antifungal and Antibacterial Assays Using Solavetivone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solavetivone, a sesquiterpenoid phytoalexin, is a natural compound with potential antimicrobial properties. As interest in novel antimicrobial agents from natural sources grows, robust and standardized methods for evaluating their efficacy are crucial. These application notes provide detailed protocols for conducting in vitro antifungal and antibacterial assays using this compound. The methodologies described are based on established antimicrobial susceptibility testing standards and practices for similar natural products.
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against a panel of pathogenic fungi and bacteria. This data is for illustrative purposes to demonstrate the expected outcomes from the described protocols and is based on the known activity of similar sesquiterpenoid compounds.
Table 1: Antifungal Activity of this compound (Hypothetical Data)
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Zone of Inhibition (mm) at 100 µ g/disc |
| Aspergillus fumigatus | 64 | 128 | 12 |
| Candida albicans | 32 | 64 | 15 |
| Fusarium oxysporum | 16 | 32 | 18 |
| Trichophyton rubrum | 32 | 64 | 14 |
Table 2: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) at 100 µ g/disc |
| Staphylococcus aureus | 50 | 100 | 16 |
| Escherichia coli | 100 | 200 | 10 |
| Pseudomonas aeruginosa | >200 | >200 | 8 |
| Bacillus subtilis | 25 | 50 | 19 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth and solvent)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 0.5 to 1024 µg/mL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.
-
Include a positive control well (broth with inoculum and a standard antimicrobial) and a negative/sterility control well (broth only). Also, include a solvent control to ensure the solvent used to dissolve this compound does not inhibit microbial growth.
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for yeasts).
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills the microorganism.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as in the MIC assay.
-
-
Result Interpretation:
-
The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.
-
Protocol 3: Agar Disc Diffusion Assay for Zone of Inhibition
This qualitative method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disc impregnated with the compound.[1][2][3]
Materials:
-
This compound solution
-
Sterile paper discs (6 mm diameter)
-
Sterile agar plates (e.g., Mueller-Hinton Agar)[1]
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control (disc with a standard antibiotic/antifungal)
-
Negative control (disc with solvent only)
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure a uniform lawn of growth.
-
-
Application of Discs:
-
Aseptically apply a known amount of this compound solution to a sterile paper disc. Allow the solvent to evaporate.
-
Using sterile forceps, place the this compound-impregnated disc, along with positive and negative control discs, onto the surface of the inoculated agar plate.[2] Ensure discs are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate under the appropriate conditions for the test microorganism.
-
-
Result Interpretation:
-
Measure the diameter of the clear zone of no growth around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[3]
-
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mechanism of action for this compound.
Caption: Experimental workflow for in vitro antimicrobial assays.
Caption: Proposed antimicrobial mechanism of action for this compound.
References
- 1. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A screening identifies harmine as a novel antibacterial compound against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antimicrobial activity of water-soluble flavonoids extract from Vaccinium bracteatum Thunb. leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Production of Solavetivone in Engineered Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous production of the sesquiterpenoid phytoalexin, solavetivone, in metabolically engineered Saccharomyces cerevisiae. This compound is a valuable natural product with applications in agriculture and pharmacology. This document outlines the genetic engineering strategies, fermentation procedures, and analytical methods required for its successful microbial biosynthesis.
Introduction to this compound Biosynthesis in Yeast
This compound is a sesquiterpenoid derived from the universal precursor farnesyl pyrophosphate (FPP), which is naturally produced in yeast through the mevalonate (MVA) pathway. The heterologous production of this compound in S. cerevisiae requires the introduction of a two-step enzymatic pathway from the plant Hyoscyamus muticus (Egyptian henbane).
The biosynthesis of this compound from FPP is catalyzed by two key enzymes:
-
Premnaspirodiene Synthase (HPS): A sesquiterpene synthase that cyclizes FPP to form the intermediate, premnaspirodiene.
-
Premnaspirodiene Oxygenase (HPO): A cytochrome P450 monooxygenase (CYP71D55) that catalyzes the multi-step oxidation of premnaspirodiene to this compound, via a solavetivol intermediate.[1]
To achieve significant titers of this compound, the host yeast strain must be metabolically engineered to enhance the flux towards FPP and efficiently express the heterologous enzymes.
Metabolic Engineering Strategies
A combinatorial metabolic engineering approach is essential for high-yield production of FPP-derived sesquiterpenoids.[2] Key strategies include:
-
Upregulation of the Mevalonate (MVA) Pathway: Overexpression of key enzymes in the MVA pathway, particularly a truncated version of 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), which is a rate-limiting step, can significantly increase the precursor pool.[3][4]
-
Downregulation of Competing Pathways: The squalene synthase (ERG9) diverts FPP towards sterol biosynthesis. Downregulating the expression of the ERG9 gene is a critical step to channel more FPP towards the desired sesquiterpenoid product.[3][4]
-
Enhancing Cytochrome P450 Activity: Cytochrome P450 enzymes, such as HPO, require a partner cytochrome P450 reductase (CPR) for electron transfer. Utilizing a yeast strain with a robust CPR, such as the WAT11 strain which expresses an Arabidopsis thaliana CPR, is crucial for HPO functionality.[1]
-
Enzyme Fusion: Creating a fusion protein of the sesquiterpene synthase (HPS) and FPP synthase (ERG20) can improve the catalytic efficiency by channeling the substrate directly to the synthase.[3]
Quantitative Data Presentation
The following tables summarize representative quantitative data from engineered yeast strains producing sesquiterpenoids. While specific high-titer data for this compound is not yet widely published, the production of a similar sesquiterpenoid, (+)-nootkatone, which also utilizes the H. muticus HPO, provides a reasonable benchmark for expected titers and yields.[3][4]
Table 1: Comparison of Genotypes and (+)-Valencene Production (this compound Precursor Analogue)
| Strain ID | Genotype Modifications | (+)-Valencene Titer (mg/L) |
| V01 | CnVS | 10.5 |
| V02 | CnVS, ERG20 (fused) | 25.4 |
| V09 | V02 + tHMG1 overexpression | 115.7 |
| V11 | V09 + ERG9 downregulation | 217.95 |
Data adapted from a study on (+)-nootkatone production, where (+)-valencene is the analogous precursor to premnaspirodiene. CnVS is (+)-valencene synthase.[3]
Table 2: Production Titers of (+)-Nootkatone (this compound Analogue) in Engineered Yeast
| Strain ID | Key Enzymes Expressed | (+)-Nootkatone Titer (mg/L) |
| N01 | V11 + HPO variant + ATR1 | 9.66 |
| N02 | N01 + ZSD1 (dehydrogenase) | 59.78 |
Data adapted from a study on (+)-nootkatone production. HPO is Hyoscyamus muticus premnaspirodiene oxygenase, ATR1 is an Arabidopsis thaliana CPR, and ZSD1 is a dehydrogenase.[3][4]
Experimental Protocols
Protocol 1: Construction of this compound-Producing Yeast Strain
This protocol describes the construction of an engineered S. cerevisiae strain for this compound production.
1. Host Strain:
-
S. cerevisiae WAT11 strain (expresses Arabidopsis thaliana NADPH-cytochrome P450 reductase).
2. Plasmids and Genes:
-
Yeast expression vector: pYeDP60 (galactose-inducible promoter).
-
Genes:
-
Hyoscyamus muticus premnaspirodiene synthase (HPS) - codon-optimized for yeast.
-
Hyoscyamus muticus premnaspirodiene oxygenase (HPO) - codon-optimized for yeast.
-
Genes for MVA pathway engineering (e.g., truncated HMG1).
-
Construct for ERG9 downregulation (e.g., using CRISPRi or promoter replacement).
-
3. Procedure:
-
Clone the codon-optimized HPS and HPO genes into separate pYeDP60 expression vectors.
-
Perform metabolic engineering on the WAT11 host strain by overexpressing tHMG1 and downregulating ERG9 using established yeast genetic engineering techniques.
-
Co-transform the resulting engineered WAT11 strain with the pYeDP60-HPS and pYeDP60-HPO plasmids using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Select for transformants on appropriate synthetic defined (SD) minimal medium lacking the necessary auxotrophic markers.
-
Verify the presence of the inserts by colony PCR and subsequent sequencing.
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol outlines a fed-batch fermentation process to achieve higher cell densities and product titers.
1. Media and Reagents:
-
Batch Medium: Defined minimal medium with glucose as the carbon source.
-
Feed Medium: Concentrated solution of glucose and yeast extract.
-
Induction Medium: Galactose solution to induce gene expression from the pYeDP60 vectors.
-
Dodecane: For in-situ product extraction (overlay).
2. Fermentation Parameters:
-
Bioreactor: 5 L stirred-tank bioreactor.
-
Temperature: 30°C
-
pH: Controlled at 5.0-6.0.
-
Dissolved Oxygen (DO): Maintained above 20% by controlling agitation and aeration rate.
3. Procedure:
-
Inoculate a pre-culture of the engineered yeast strain into the bioreactor containing the batch medium.
-
Grow the culture in batch mode until the initial glucose is depleted, indicated by a sharp increase in DO.
-
Initiate the fed-batch phase by continuously feeding the feed medium to maintain a low glucose concentration, thus avoiding ethanol formation.
-
Once a sufficient cell density is reached (e.g., OD600 of 50-100), add the galactose solution to induce the expression of HPS and HPO.
-
Simultaneously, add a 10% (v/v) overlay of dodecane to the culture to capture the volatile this compound product.
-
Continue the fed-batch fermentation for 72-96 hours post-induction, collecting samples periodically.
Protocol 3: Extraction and Quantification of this compound
This protocol details the extraction of this compound from the dodecane overlay and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Equipment and Reagents:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC column suitable for sesquiterpenoid analysis (e.g., DB-5ms).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Internal standard (e.g., caryophyllene).
-
This compound analytical standard.
2. Extraction Procedure:
-
Collect a sample of the dodecane overlay from the fermentation broth.
-
Centrifuge the sample to separate any aqueous phase or cell debris.
-
Add a known concentration of the internal standard to the dodecane sample.
-
Dry the sample over anhydrous sodium sulfate.
-
Transfer the sample to a GC vial for analysis.
3. GC-MS Analysis:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detection: Scan mode (e.g., 40-400 m/z) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound.
-
Quantification: Generate a standard curve using the this compound analytical standard and the internal standard to calculate the concentration of this compound in the samples.
Visualizations
Engineered this compound Biosynthesis Pathway
References
- 1. Functional Characterization of Premnaspirodiene Oxygenase, a Cytochrome P450 Catalyzing Regio- and Stereo-specific Hydroxylations of Diverse Sesquiterpene Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Efficiency in Solavetivone Solvent Extraction
Welcome to the technical support center for Solavetivone solvent extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress.[1] Its potential pharmacological properties make its efficient extraction crucial for research and development in the pharmaceutical and agrochemical industries. Maximizing extraction yield is essential for cost-effective production and further investigation of its biological activities.
Q2: Which solvents are suitable for this compound extraction?
This compound is a relatively non-polar molecule. Therefore, non-polar or moderately polar solvents are generally more effective for its extraction. While hexane and pentane have been used, they can be toxic to living cultures if extraction is performed in situ.[2] A hexane:acetone (1:1 v/v) mixture has been shown to be effective for extracting terpenoids.[3] Ethanol is also a commonly used solvent for extracting terpenoids and is generally safe for human consumption.[4][5] The choice of solvent will significantly impact the extraction yield.[5]
Q3: How do temperature and pH affect this compound extraction efficiency?
Temperature and pH are critical parameters in solvent extraction.[6] For many sesquiterpenoids, extraction efficiency increases with temperature up to a certain point, after which degradation of the target compound can occur.[7][8][9] The optimal temperature for terpenoid extraction is often around 22°C for 1 hour.[3]
The pH of the extraction solvent can influence the stability and solubility of the target compound.[6] For sesquiterpene lactones, a slightly acidic pH of around 5.5 has been shown to improve stability compared to a neutral or alkaline pH.[2] However, the optimal pH can vary depending on the specific compound and the solvent used.[10][11]
Q4: What are advanced extraction methods and are they suitable for this compound?
Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods.[12][13]
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration and mass transfer of the target compound.[14][15][16]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the sample matrix, leading to rapid cell lysis and release of intracellular components.[13][17][18][19][20]
Both UAE and MAE have been successfully applied to the extraction of various secondary metabolites, including terpenoids, and are promising methods for improving this compound extraction yields.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, and mixtures thereof). | This compound's solubility is highest in non-polar to moderately polar solvents. The principle of "like dissolves like" is key.[21] |
| Suboptimal Temperature | Optimize the extraction temperature. Start with room temperature (20-25°C) and incrementally increase to 40-50°C, monitoring for degradation. | Temperature affects both solubility and solvent viscosity. However, excessive heat can degrade thermolabile compounds like some sesquiterpenoids.[7][8][9] |
| Incorrect pH | Adjust the pH of the solvent. For sesquiterpenes, a slightly acidic to neutral pH is often optimal. | pH can affect the stability of the target molecule. Sesquiterpene lactones, for example, are more stable at a pH of 5.5.[2] |
| Insufficient Extraction Time | Increase the extraction time. Monitor the yield at different time points to determine the optimal duration. | Mass transfer of the analyte from the matrix to the solvent is a time-dependent process.[7] |
| Inadequate Sample Preparation | Ensure the plant or fungal material is properly dried and ground to a fine powder. | Grinding increases the surface area available for solvent contact, enhancing extraction efficiency.[22] |
| Inefficient Extraction Method | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). | These methods can significantly improve extraction efficiency by enhancing cell disruption and mass transfer.[12][13] |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent with Broad Selectivity | Use a more selective solvent or a solvent mixture. A sequential extraction with solvents of increasing polarity can also be effective. | Different solvents will extract different classes of compounds. A less polar solvent will be more selective for non-polar compounds like this compound. |
| Extraction Conditions Too Harsh | Reduce the extraction temperature or time. | Harsher conditions can lead to the breakdown of cellular components and the release of a wider range of compounds. |
| Inadequate Post-Extraction Cleanup | Employ a post-extraction purification step such as solid-phase extraction (SPE) or column chromatography. | These techniques can effectively separate this compound from other co-extracted compounds based on their physicochemical properties.[11] |
Experimental Protocols
Protocol 1: Standard Solvent Extraction
This protocol provides a general procedure for the solvent extraction of this compound.
-
Sample Preparation: Dry the source material (e.g., plant tissue, fungal culture) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a known amount of the powdered sample (e.g., 10 g).
-
Place the sample in a flask and add the chosen solvent (e.g., hexane:acetone 1:1 v/v) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitate the mixture on a shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
-
Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Yield Determination: Weigh the dried extract and calculate the extraction yield. Analyze the extract for this compound content using an appropriate analytical method (e.g., HPLC, GC-MS).
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol outlines the steps for performing UAE to enhance this compound extraction.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered sample (e.g., 5 g) in an extraction vessel.
-
Add the selected solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined duration (e.g., 15-30 minutes). Maintain a constant temperature using a cooling water bath.
-
-
Post-Extraction: Follow steps 3-5 from Protocol 1 to process the extract and determine the yield.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction parameters on this compound yield. Note: This data is for illustrative purposes and should be experimentally verified.
Table 1: Effect of Different Solvents on this compound Extraction Yield
| Solvent | Relative Polarity | Extraction Yield (%) | Purity (%) |
| Hexane | 0.009 | 1.2 | 85 |
| Ethyl Acetate | 0.228 | 1.8 | 75 |
| Acetone | 0.355 | 2.1 | 70 |
| Ethanol | 0.654 | 1.5 | 60 |
| Hexane:Acetone (1:1) | - | 2.5 | 80 |
| Ethanol:Water (7:3) | - | 1.3 | 55 |
Table 2: Effect of Temperature and Time on this compound Extraction Yield (Solvent: Hexane:Acetone 1:1)
| Temperature (°C) | Extraction Time (min) | Extraction Yield (%) |
| 25 | 30 | 2.2 |
| 25 | 60 | 2.5 |
| 25 | 120 | 2.6 |
| 40 | 30 | 2.8 |
| 40 | 60 | 3.1 |
| 40 | 120 | 2.9 (degradation observed) |
| 60 | 30 | 2.5 (degradation observed) |
| 60 | 60 | 2.1 (significant degradation) |
Table 3: Effect of pH on this compound Extraction Yield (Solvent: Ethanol)
| pH | Extraction Yield (%) |
| 4.0 | 1.6 |
| 5.5 | 1.8 |
| 7.0 | 1.5 |
| 8.5 | 1.2 |
Visualizations
Caption: General workflow for this compound solvent extraction.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. This compound | C15H22O | CID 442399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 4. abstraxtech.com [abstraxtech.com]
- 5. The Solvent Spectrum: Optimizing Plant Extraction Techniques for Maximum Yield [greenskybio.com]
- 6. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 7. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hort [journals.ashs.org]
- 9. hort [journals.ashs.org]
- 10. Frontiers | Comparative analysis of extraction technologies for plant extracts and absolutes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hielscher.com [hielscher.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. researchgate.net [researchgate.net]
- 18. upcommons.upc.edu [upcommons.upc.edu]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. welchlab.com [welchlab.com]
- 22. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Solavetivone stability and degradation in aqueous solutions
Disclaimer: Detailed stability and degradation studies on solavetivone in aqueous solutions are not extensively available in public literature. This guide is based on the known chemical structure of this compound, general principles of chemical stability for sesquiterpenoids and cyclic ketones, and standard pharmaceutical industry practices for stability testing. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Due to its lipophilic nature as a sesquiterpenoid, this compound has low solubility in purely aqueous solutions.
-
Preparation: It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, DMSO is common, but the final concentration in the medium should typically be kept low (<0.1%) to avoid solvent toxicity.
-
Storage: For short-term storage (days to weeks), stock solutions should be kept at 2-8°C. For long-term storage (months to years), it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q2: What are the primary factors that can cause this compound to degrade in my experiments?
A2: Based on its chemical structure, which includes a cyclic ketone and two carbon-carbon double bonds, this compound may be susceptible to degradation from several factors:
-
pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or rearrangement reactions.
-
Oxidation: The double bonds and allylic positions may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.
-
Light: Exposure to UV or even high-intensity visible light can induce photochemical reactions (photodegradation).
-
Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions.
Q3: What are the visible signs of this compound degradation?
A3: While chemical degradation is often not visible, you may observe:
-
A change in the color of the solution (e.g., yellowing).
-
The appearance of precipitate or cloudiness, indicating the formation of less soluble degradation products.
-
A decrease in the expected biological activity of the compound. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q4: How can I analytically monitor the stability of my this compound solution?
A4: A stability-indicating HPLC method is the gold standard. This involves using an HPLC method that can separate the intact this compound peak from any potential degradation products.
-
Method: A reversed-phase HPLC (RP-HPLC) method with a C18 column is typically suitable for sesquiterpenoids.
-
Detection: UV detection is appropriate, and a photodiode array (PDA) detector is highly recommended as it can help in identifying the emergence of new peaks with different UV spectra, which are likely degradation products.
-
Analysis: To monitor stability, you would inject your sample at various time points and measure the peak area of this compound. A decrease in its peak area and the appearance of new peaks over time indicates degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Actions |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound: The compound may have degraded during storage or under experimental conditions (e.g., in cell culture media over 48 hours). | 1. Prepare a fresh stock solution of this compound from a solid sample. 2. Analyze both the old and new stock solutions by HPLC to compare the purity and concentration. 3. If possible, test the stability of this compound directly in your experimental medium over the time course of your experiment. |
| New, unexpected peaks appear in my HPLC/LC-MS chromatogram. | Formation of Degradation Products: Exposure to light, extreme pH, high temperature, or oxidative conditions may have created new chemical entities. | 1. Document the storage and handling conditions of the sample. 2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This can help confirm if the new peaks are indeed degradants. 3. Use LC-MS to obtain the mass of the new peaks, which can provide clues to their structure (e.g., addition of an oxygen atom, M+16, suggests oxidation). |
| The concentration of my this compound solution appears to decrease over time. | Adsorption or Degradation: this compound may be adsorbing to the surface of your storage container (especially plastics) or it may be degrading. | 1. Use glass or polypropylene containers for storage to minimize adsorption. 2. Include a time-zero (T0) measurement immediately after preparation. 3. Analyze samples at set intervals (e.g., 0, 24, 48, 72 hours) under your specific storage conditions to create a stability profile. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study intentionally exposes this compound to harsh conditions to rapidly identify potential degradation products and degradation pathways. This is crucial for developing a stability-indicating analytical method.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
HPLC-grade water, acetonitrile, methanol.
-
pH meter, heating block or water bath, photostability chamber.
2. Procedure:
-
Acid Hydrolysis: Mix this compound stock with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix this compound stock with 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix this compound stock with 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the stock solution in a heating block at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept alongside.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable RP-HPLC-UV/PDA method.
-
Aim for 5-20% degradation of the parent compound.[1][2] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly.
-
Record the retention time and peak area of this compound and all new peaks. Use a PDA detector to check for peak purity.
Protocol 2: Real-Time Stability Study in an Aqueous Medium
This protocol assesses the stability of this compound under your specific experimental conditions.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Your experimental aqueous medium (e.g., phosphate-buffered saline (PBS), cell culture medium).
-
Incubator or water bath set to your experimental temperature.
2. Procedure:
-
Spike the this compound stock solution into your pre-warmed aqueous medium to achieve the final desired concentration.
-
Immediately take a sample, which will serve as your T=0 time point.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Immediately stop any further degradation by either flash-freezing the samples at -80°C or by mixing with an equal volume of cold acetonitrile or methanol to precipitate proteins and stabilize the compound.
3. Analysis:
-
Analyze all samples by a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
Data Presentation
The following tables are templates for presenting data from stability studies.
Table 1: Example Summary of Forced Degradation Study for this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradant Retention Time (min) |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | 4.7 |
| 0.1 M NaOH, RT | 8 | 78.9 | 3 | 3.5, 5.1 |
| 3% H₂O₂, RT | 24 | 65.4 | 4 | 6.2 |
| Heat, 80°C | 72 | 92.1 | 1 | 7.8 |
| Light (ICH Q1B) | - | 89.5 | 2 | 4.9 |
Table 2: Example Template for Real-Time Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | Mean Peak Area (n=3) | % Remaining (Relative to T=0) | Standard Deviation |
|---|---|---|---|
| 0 | 1,543,210 | 100.0 | 1.2 |
| 2 | 1,531,987 | 99.3 | 1.5 |
| 4 | 1,510,455 | 97.9 | 1.3 |
| 8 | 1,465,880 | 95.0 | 1.8 |
| 12 | 1,412,221 | 91.5 | 2.1 |
| 24 | 1,320,876 | 85.6 | 2.5 |
| 48 | 1,155,890 | 74.9 | 3.1 |
Visualizations
This compound Biosynthesis and Potential Degradation
The following diagrams illustrate the biosynthetic origin of this compound and a hypothetical pathway for its degradation in an aqueous environment, which may involve oxidation at its reactive sites.
Caption: Simplified biosynthetic pathway of this compound from farnesyl pyrophosphate.
Caption: Hypothetical degradation pathways for this compound via oxidation.
Experimental Workflow
This workflow provides a logical sequence of steps for conducting a comprehensive stability assessment of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Troubleshooting common issues in the chemical synthesis of Solavetivone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Solavetivone.
Frequently Asked Questions (FAQs)
Q1: What are the key reactions involved in the total synthesis of this compound?
A1: The total synthesis of this compound, a spiro sesquiterpenoid, typically involves a sequence of reactions culminating in the formation of its characteristic spiro[4.5]decane core. A crucial step in many synthetic routes is the Robinson annulation , which itself is a combination of a Michael addition and an intramolecular aldol condensation .[1][2][3][4] Other key reactions may include π-cyclization, depending on the specific synthetic strategy.
Q2: Why is the synthesis of this compound considered challenging?
A2: The synthesis of this compound presents several challenges, primarily due to the construction of the sterically hindered spirocyclic system.[3] Achieving high stereoselectivity at the multiple chiral centers is a significant hurdle. Furthermore, the Robinson annulation, while powerful, can be prone to side reactions and low yields, especially with complex substrates. Some reported multi-step syntheses have noted low overall yields, indicating that optimization of each step is critical.
Q3: What are the typical starting materials for this compound synthesis?
A3: Synthetic strategies often commence from a pre-existing spiro compound or construct the spirocycle during the synthesis. One documented approach begins with a spiro compound to which the second ring is fused via annulation.[5] The purity of starting materials is crucial for the success of the synthesis, as impurities can interfere with the key reaction steps and complicate purification of the final product.
Troubleshooting Guides
Issue 1: Low Yield in the Robinson Annulation Step
Q: My Robinson annulation step for the formation of the this compound core is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in a Robinson annulation can stem from several factors related to both the initial Michael addition and the subsequent intramolecular aldol condensation.
Potential Causes & Solutions:
-
Inefficient Michael Addition: The initial conjugate addition can be sluggish, especially with sterically hindered ketones.
-
Troubleshooting:
-
Choice of Base: Ensure the use of an appropriate base to generate the enolate for the Michael addition. Common bases include KOH, NaOH, and for more specific enolate formation, LDA (Lithium diisopropylamide).[6]
-
Reaction Conditions: The Michael addition is often reversible.[7] Running the reaction at lower temperatures can sometimes favor the thermodynamic product. The use of aprotic solvents can also be beneficial.
-
Alternative Michael Acceptors: If using methyl vinyl ketone (MVK), polymerization can be a significant side reaction.[8] Consider using an MVK precursor, such as a Mannich base, which generates MVK in situ.[1]
-
-
-
Unfavorable Aldol Condensation: The intramolecular aldol condensation to form the second ring of the spiro compound can be inefficient.
-
Troubleshooting:
-
Ring Strain: The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions.[9][10][11] The formation of the spirocyclic system in this compound should be favorable, but steric hindrance can play a role.
-
Reaction Conditions: The aldol condensation is often promoted by heating. Ensure adequate temperature and reaction time to drive the cyclization and subsequent dehydration to the enone.
-
Catalyst: While typically base-catalyzed, acid-catalyzed Robinson annulations have also been reported and may offer an alternative.[1]
-
-
-
Side Reactions: Polymerization of the Michael acceptor (e.g., MVK) is a common side reaction that consumes starting material. Other side reactions can include self-condensation of the starting ketone.
-
Troubleshooting:
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration and minimize polymerization.
-
Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can catalyze side reactions.
-
-
Quantitative Data for a Generic Robinson Annulation:
| Parameter | Typical Range/Value | Notes |
| Yield | 40-70% (can be lower for complex substrates) | Highly dependent on substrate and reaction conditions. |
| Temperature | 0 °C to reflux | Michael addition often at lower temp, aldol at higher temp. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Base | Catalytic to stoichiometric | Common bases: KOH, NaOEt, LDA. |
Issue 2: Purification Difficulties and Presence of Impurities
Q: I am having trouble purifying my this compound product, and I see multiple spots on my TLC plate. What are the likely impurities and how can I improve the purification?
A: Purification of sesquiterpenoids like this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Potential Impurities:
-
Michael Adduct: The intermediate formed after the Michael addition but before the aldol condensation may be present if the reaction did not go to completion.
-
Aldol Addition Product: The β-hydroxy ketone intermediate before dehydration may also be present.
-
Stereoisomers: The Robinson annulation can create new stereocenters, and diastereomers may be formed. The desired stereoisomer may need to be separated from undesired ones.[1]
-
Polymerized Michael Acceptor: Polymers of MVK or other acceptors can contaminate the product.
-
Starting Materials: Unreacted ketone or Michael acceptor.
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying this compound and other sesquiterpenoids.[12]
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. Start with a low polarity eluent and gradually increase the polarity to elute compounds of increasing polarity.
-
Monitoring: Use TLC to track the separation and identify fractions containing the desired product.
-
Typical Column Chromatography Parameters for Sesquiterpenoids:
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | Start with 100% Hexane, gradually increase to 5-20% Ethyl Acetate in Hexane |
| TLC Visualization | UV light (if applicable), and/or staining with permanganate or vanillin solution |
| Expected Rf of this compound | 0.3 - 0.5 in 10-15% Ethyl Acetate/Hexane (This is an estimate and should be determined experimentally) |
Experimental Protocols
General Protocol for Robinson Annulation in this compound Synthesis
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting spiro-ketone and an appropriate anhydrous solvent (e.g., THF or ethanol).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Enolate Formation:
-
Slowly add a solution of the chosen base (e.g., sodium ethoxide in ethanol or LDA in THF) to the stirred ketone solution over 15-30 minutes.
-
Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
-
Michael Addition:
-
Add a solution of methyl vinyl ketone (or a suitable precursor) in the reaction solvent to the dropping funnel.
-
Add the MVK solution dropwise to the enolate solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
-
Aldol Condensation & Dehydration:
-
Once the Michael addition is complete (as indicated by TLC), heat the reaction mixture to reflux.
-
Continue to heat at reflux for several hours until the intramolecular aldol condensation and dehydration are complete. Monitor by TLC for the disappearance of the Michael adduct and the appearance of the α,β-unsaturated ketone product.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as described in the purification guide above.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Robinson annulation.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Total synthesis and stereostructure of (±)-solavetivone, a stress metabolite from infected potato tubers; X-ray crystal and molecular structure of an intermediate in the synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. organic chemistry - Product of this Michael addition - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Robinson Annulation [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 12. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques to minimize the degradation of Solavetivone during sample preparation
Welcome to the Solavetivone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide: Minimizing this compound Degradation
This guide provides a systematic approach to identifying and resolving potential sources of this compound degradation during sample preparation.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery in Extract | Incomplete Extraction: Inefficient penetration of the solvent into the plant matrix. | - Optimize Particle Size: Grind plant material to a fine, uniform powder to increase surface area. For heat-sensitive samples, consider cryogenic grinding. - Select Appropriate Solvent: Based on preliminary studies, non-polar solvents like hexane and pentane have been used for this compound extraction.[1][2] Consider a solvent system that balances extraction efficiency with minimizing co-extraction of interfering compounds. - Employ Advanced Extraction Techniques: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance extraction efficiency with reduced solvent consumption and extraction time. |
| Degradation During Extraction: Exposure to harsh conditions such as high temperature, extreme pH, or light. | - Temperature Control: Perform extractions at room temperature or below. Avoid prolonged exposure to heat. - pH Management: Maintain a neutral or slightly acidic pH during extraction. Phytoalexins can be unstable in alkaline conditions.[3] - Light Protection: Conduct extraction and subsequent handling steps in amber glassware or under reduced light conditions to prevent photodegradation. | |
| Variable or Inconsistent Results | Sample Heterogeneity: Uneven distribution of this compound in the plant material. | - Thorough Homogenization: Ensure the plant material is thoroughly homogenized before taking a subsample for extraction. |
| Inconsistent Extraction Conditions: Variations in extraction time, temperature, or solvent-to-sample ratio. | - Standardize Protocol: Strictly adhere to a validated and standardized extraction protocol for all samples. | |
| Analyte Instability in Solvent: Degradation of this compound in the extraction solvent post-extraction. | - Prompt Analysis: Analyze extracts as soon as possible after preparation. - Proper Storage: If immediate analysis is not possible, store extracts at low temperatures (-20°C or -80°C) in amber vials, protected from light. | |
| Presence of Unexpected Peaks in Chromatogram | Formation of Degradation Products: this compound has degraded into other compounds. | - Forced Degradation Study: Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[3][4][5] - Modify Sample Preparation: Based on the degradation profile, adjust the sample preparation procedure to avoid the conditions that cause degradation (e.g., use a different pH, protect from light). |
| Co-elution with Matrix Components: Interference from other compounds extracted from the sample matrix. | - Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from interfering peaks. - Sample Clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The primary factors contributing to the degradation of sesquiterpenoids like this compound are exposure to excessive heat, extreme pH levels (especially alkaline conditions), and light.[3] Oxidative stress can also lead to degradation. Therefore, it is crucial to control these factors throughout the sample preparation process.
Q2: What is the recommended solvent for extracting this compound?
A2: Studies have shown the use of volatile organic solvents such as hexane and pentane for the extraction of this compound from root cultures.[1][2] The choice of solvent will also depend on the specific plant matrix and the subsequent analytical technique. It is advisable to perform a small-scale solvent screening to determine the optimal solvent for your specific application, balancing high recovery of this compound with minimal co-extraction of interfering substances.
Q3: How should I store my samples and extracts to minimize degradation?
A3: Plant material should be stored in a cool, dark, and dry place. If long-term storage is required, freezing at -20°C or -80°C is recommended. Extracts should be stored in amber vials at low temperatures (-20°C or below) and analyzed as quickly as possible. Avoid repeated freeze-thaw cycles.
Q4: My chromatogram shows several peaks close to the this compound peak. How can I confirm if they are degradation products?
A4: To identify degradation products, you should perform a forced degradation study. This involves intentionally exposing a pure standard of this compound to harsh conditions (e.g., acid, base, heat, light, oxidation) and then analyzing the resulting solutions by HPLC or LC-MS.[4][5] This will help you to identify the retention times of the major degradation products and develop a stability-indicating method that can separate them from the intact this compound.
Q5: Can I use sonication to improve the extraction of this compound?
A5: Yes, ultrasound-assisted extraction (UAE) or sonication can be an effective technique to improve extraction efficiency by disrupting cell walls and enhancing solvent penetration. However, it is important to control the temperature of the sonication bath to prevent thermal degradation of this compound. Use of a cooling bath is recommended during the sonication process.
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol provides a general guideline for the extraction of this compound. Optimization may be required based on the specific plant matrix.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the plant material to remove water.
-
Grind the dried plant material into a fine, homogeneous powder using a grinder. For heat-sensitive samples, pre-cool the grinder and sample with liquid nitrogen.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of hexane (or another suitable non-polar solvent).
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath with cooling for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant pellet two more times with fresh solvent.
-
Pool the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase of your HPLC system.
-
Vortex briefly and filter through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately using a validated HPLC or LC-MS method.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Factors leading to this compound degradation.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Enhanced recovery of this compound from Agrobacterium transformed root cultures of Hyoscyamus muticus using integrated product extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Chromatographic Resolution of Solavetivone Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of solavetivone stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound stereoisomers?
A1: this compound is a sesquiterpenoid with multiple chiral centers, leading to the existence of several stereoisomers (enantiomers and diastereomers). Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible without a chiral selector.[1] Diastereomers have different physical properties and can be separated on achiral stationary phases, though co-elution can still be a challenge. The main difficulties lie in selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve baseline resolution for all stereoisomers.
Q2: Which chromatographic techniques are suitable for separating this compound stereoisomers?
A2: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are all viable techniques.[2][3]
-
HPLC/SFC with Chiral Stationary Phases (CSPs): This is the most common and versatile approach. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used for their broad enantioselectivity.[4][5][6]
-
Gas Chromatography (GC) with Chiral Stationary Phases: GC can be effective, particularly for volatile derivatives of this compound. Cyclodextrin-based CSPs are frequently employed in GC for enantiomeric separations.[7][8][9]
Q3: What are the critical parameters to optimize for a successful separation?
A3: The most influential factors are the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifiers and additives), column temperature, and flow rate.[4][6] Selectivity is the most critical parameter for achieving resolution, and it is primarily influenced by the stationary and mobile phases.[4]
Q4: Can I separate diastereomers on a non-chiral column?
A4: Yes, since diastereomers have different physical properties, they can often be separated on standard achiral columns (e.g., C18 for reversed-phase HPLC or silica for normal-phase HPLC).[10][11] However, achieving separation of all diastereomeric pairs in a complex mixture may still require significant method development. For a complete stereoisomeric separation (including enantiomers), a chiral stationary phase is necessary.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Stereoisomers
Q: My chromatogram shows a single peak or overlapping peaks for the this compound stereoisomers. What should I do?
A: This is a common issue indicating that the current method lacks the necessary selectivity.
Troubleshooting Steps:
-
Verify Column Choice: Ensure you are using a chiral stationary phase (CSP) for enantiomeric separation. If you are using a CSP and still see no separation, the chosen phase may not be suitable for this compound.
-
Optimize the Mobile Phase: The mobile phase composition significantly impacts selectivity.
-
Normal Phase HPLC/SFC:
-
Action 1: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can have a large effect on resolution.
-
Action 2: Try different alcohol modifiers. The choice between ethanol, isopropanol, and n-butanol can alter chiral recognition.
-
-
Reversed-Phase HPLC:
-
Action: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol). Also, consider the effect of pH if using a buffer, as it can influence the analyte's charge state.
-
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP.
-
Action: Evaluate the separation at different temperatures (e.g., in 5 °C increments from 15°C to 40°C). Lower temperatures often improve resolution but may increase analysis time and backpressure.
-
-
Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation and allow more time for interactions with the stationary phase.
-
Action: Decrease the flow rate by 25-50% to see if resolution improves.
-
Issue 2: Peak Tailing or Asymmetric Peaks
Q: The peaks for my this compound stereoisomers are tailing. What is the cause and how can I fix it?
A: Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion.
-
Action: Dilute your sample by a factor of 5 or 10 and re-inject.
-
-
Check Mobile Phase Compatibility: Ensure the sample solvent is compatible with the mobile phase.
-
Add a Mobile Phase Additive: Tailing can occur due to unwanted interactions between the analyte and active sites on the silica support.
-
Action (Normal Phase): Add a small amount of a basic additive like diethylamine (DEA) or a competitive agent like trifluoroacetic acid (TFA) to the mobile phase to block active sites.
-
Action (Reversed-Phase): Ensure the mobile phase pH is appropriate for the analyte. Using a buffer can help maintain a consistent pH.
-
Issue 3: Inconsistent Retention Times
Q: The retention times for my this compound peaks are shifting between runs. Why is this happening?
A: Fluctuating retention times point to a lack of system stability.
Troubleshooting Steps:
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection.
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence. This is especially critical when changing mobile phase compositions.
-
-
Check for Leaks: A leak in the system will cause the flow rate to be inconsistent.
-
Action: Inspect all fittings and connections for any signs of leakage.
-
-
Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention.
-
Action: Ensure the mobile phase is prepared accurately and consistently for each batch. If using premixed solvents, ensure they are from the same lot number. Degas the mobile phase to prevent bubble formation in the pump.
-
-
Monitor Column Temperature: Temperature fluctuations can cause retention times to drift.
-
Action: Use a column oven to maintain a constant and stable temperature.
-
Experimental Protocols & Data Presentation
The following are example protocols for the chromatographic resolution of this compound stereoisomers.
Protocol 1: Chiral HPLC (Normal Phase)
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Chiral GC
-
Column: Cyclodextrin-based CSP (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 150°C hold for 1 min, ramp to 220°C at 5°C/min, hold for 5 min.
-
Detector: FID at 270°C
-
Injection: 1 µL, split ratio 50:1
-
Sample Preparation: Dissolve this compound standard in hexane to a concentration of 1 mg/mL.
Illustrative Data Tables
Table 1: Hypothetical HPLC Separation Data for this compound Stereoisomers
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| Isomer 1 | 8.5 | - |
| Isomer 2 | 9.8 | 2.1 |
| Isomer 3 | 11.2 | 2.3 |
| Isomer 4 | 12.5 | 2.0 |
Table 2: Hypothetical GC Separation Data for this compound Stereoisomers
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| Isomer 1 | 12.3 | - |
| Isomer 2 | 12.9 | 1.8 |
| Isomer 3 | 13.5 | 1.9 |
| Isomer 4 | 14.2 | 2.2 |
Visualizations
Caption: Experimental workflow for chromatographic analysis.
Caption: Troubleshooting decision tree for chiral chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomers and Their Resolution [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Mitigating matrix effects in Solavetivone quantification from complex plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Solavetivone from complex plant extracts.
Troubleshooting Guide
Researchers often encounter challenges with matrix effects, which can lead to the suppression or enhancement of the analyte signal, resulting in inaccurate quantification. This guide addresses common issues and provides systematic solutions.
Problem: Inaccurate or irreproducible this compound quantification.
This is often indicated by poor recovery, high variability between replicate injections, or a non-linear standard curve. The root cause is likely the presence of co-eluting matrix components from the plant extract that interfere with the ionization of this compound.
Solution Pathway:
-
Assess the Matrix Effect: First, determine the extent of the matrix effect in your current method.
-
Optimize Sample Preparation: Implement a sample cleanup strategy to remove interfering compounds.
-
Refine a Calibration Strategy: Choose a calibration method that compensates for any remaining matrix effects.
Quantitative Comparison of Sample Cleanup Methods
Table 1: Illustrative Comparison of Cleanup Method Performance for Multi-Residue Analysis in Apples
| Performance Metric | QuEChERS with d-SPE | Solid-Phase Extraction (SPE) | FaPEx (Amine + C18) |
| Recovery Rate (70-120%) | 94-99% | 94-99% | 80-95% |
| Matrix Effect (<±20%) | >94% | >94% | >98% |
| Analyst Time | Low | High | Medium |
| Solvent Consumption | Low | High | Low |
Data adapted from a comparative study on pesticide residues, intended to illustrate the expected performance differences between methods.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols that should be optimized for your specific application.
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup
SPE is a highly effective technique for removing a broad range of interferences from complex extracts.
1. Materials:
-
SPE Cartridges (e.g., C18, polymeric reversed-phase)
-
SPE Vacuum Manifold
-
Crude plant extract containing this compound (dissolved in a solvent compatible with the SPE sorbent)
-
Conditioning Solvents (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., a weak solvent mixture that elutes interferences but not this compound)
-
Elution Solvent (e.g., a strong solvent that will elute this compound)
-
Nitrogen evaporator
2. Procedure:
- Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent. Do not allow the sorbent to dry.
- Equilibration: Pass 1-2 cartridge volumes of water (or a buffer matching the sample's mobile phase) to prepare the sorbent for sample loading.
- Sample Loading: Load the plant extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
- Washing: Pass 1-2 cartridge volumes of the wash solvent to remove weakly bound interferences.
- Elution: Elute this compound with an appropriate volume of the elution solvent into a clean collection tube.
- Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.
1. Materials:
-
Homogenized plant sample
-
Acetonitrile (with 1% acetic acid)
-
Magnesium sulfate (anhydrous)
-
Sodium acetate
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
2. Procedure:
- Sample Extraction:
- Weigh 10-15 g of homogenized plant sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (with 1% acetic acid).
- Add internal standard if using a stable isotope dilution method.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate).
- Shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
- Dispersive SPE Cleanup:
- Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.
- Shake for 30 seconds.
- Final Centrifugation: Centrifuge at high speed for 5 minutes.
- Analysis: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
Protocol 3: Matrix-Matched Calibration
This method corrects for matrix effects by preparing calibration standards in a blank matrix extract that is free of the analyte.
1. Preparation of Blank Matrix Extract:
- Select a representative plant sample that is known to not contain this compound.
- Process this blank sample using the exact same extraction and cleanup procedure developed for your samples.
- The resulting clean extract is your "matrix blank."
2. Preparation of Matrix-Matched Standards:
- Prepare a stock solution of this compound in a pure solvent.
- Create a series of calibration standards by spiking appropriate volumes of the this compound stock solution into aliquots of the matrix blank.
- This will result in a set of standards with known concentrations of this compound in a matrix that is representative of your actual samples.
3. Analysis:
- Analyze the matrix-matched standards and your unknown samples using the same LC-MS/MS method.
- Construct the calibration curve using the response of the matrix-matched standards.
- Quantify this compound in your samples using this calibration curve.
Visualization of Mitigation Workflow
The following diagram illustrates a typical workflow for mitigating matrix effects in the quantification of this compound.
Caption: Workflow for mitigating matrix effects in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[3] This can lead to either suppression (a decrease in signal) or enhancement (an increase in signal) of the this compound peak during LC-MS analysis, resulting in underestimation or overestimation of its concentration.
Q2: I am observing significant ion suppression. What is the first step I should take?
A2: The most effective first step is to improve your sample preparation to remove the interfering matrix components.[4] Techniques like Solid-Phase Extraction (SPE) or QuEChERS are designed for this purpose. If suppression persists, consider using a matrix-matched calibration or a stable isotope-labeled internal standard.
Q3: When should I use Solid-Phase Extraction (SPE) versus the QuEChERS method?
A3: The choice depends on your specific needs. SPE is highly selective and can provide very clean extracts, but it is often more time-consuming and uses more solvent.[1] QuEChERS is a faster, higher-throughput method that is very effective for many sample types, especially those with high water content like potatoes.[5][6] For particularly complex matrices or when maximum cleanup is required, SPE may be the better option.
Q4: Is a solvent-based calibration curve sufficient for accurate quantification?
A4: A solvent-based calibration curve is only sufficient if you have demonstrated the absence of significant matrix effects. For complex plant extracts, this is rarely the case. It is highly recommended to use a matrix-matched calibration curve or, ideally, a stable isotope dilution method to ensure accurate results.[7][8]
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it considered the gold standard?
A5: A SIL-IS is a version of this compound where some atoms (e.g., Carbon-12) have been replaced with their stable heavy isotopes (e.g., Carbon-13). This makes the SIL-IS chemically identical to this compound, so it behaves the same way during extraction, chromatography, and ionization, but it has a different mass, allowing the mass spectrometer to distinguish it from the native this compound. Because the SIL-IS experiences the same matrix effects as the analyte, the ratio of their signals remains constant, providing the most accurate correction for any signal suppression or enhancement.
Q6: Where can I obtain a stable isotope-labeled internal standard for this compound?
A6: The commercial availability of a specific SIL-IS for this compound may be limited. If it is not available from major chemical suppliers, you may need to consider custom synthesis services.[9][10] Several companies specialize in the custom synthesis of isotopically labeled compounds for research purposes.[9][10]
Q7: Can I just dilute my sample to reduce matrix effects?
A7: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this also dilutes your analyte, this compound, which may compromise the sensitivity of your assay, especially if you are quantifying low concentrations. This approach should be validated to ensure your diluted sample concentration is still well above the limit of quantification.
Q8: How do I know which SPE sorbent to choose for this compound?
A8: The choice of SPE sorbent depends on the physicochemical properties of this compound and the interfering compounds in your matrix. For a moderately polar compound like this compound, a reversed-phase sorbent like C18 or a polymeric sorbent is a good starting point. You may need to screen a few different sorbents and elution solvents to find the optimal conditions for retaining this compound while effectively washing away interferences.[11]
Q9: My recovery is low even after sample cleanup. What could be the issue?
A9: Low recovery can be due to several factors. During sample preparation, this compound might be adsorbing to the sorbent in your d-SPE or SPE step and not being efficiently eluted.[4] Ensure your elution solvent is strong enough. Alternatively, the issue could be degradation of the analyte during extraction or storage. Ensure your extraction conditions are not too harsh and that samples are stored properly. Finally, significant ion suppression that is not being corrected for can manifest as apparent low recovery.
Q10: What is the difference between "recovery" and "matrix effect"?
A10: "Recovery" refers to the efficiency of the extraction and cleanup process – i.e., the percentage of the analyte that is successfully recovered from the initial sample to the final extract. "Matrix effect" refers to the influence of co-extracted compounds on the analyte's signal during the analysis (e.g., by LC-MS/MS), which occurs after the sample preparation is complete. It is possible to have high recovery but still experience significant matrix effects.
References
- 1. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Residue Analysis of Insecticides in Potatoes by QuEChERS-dSPE/UHPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sisu.ut.ee [sisu.ut.ee]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Solavetivone and Rishitin's Antifungal Properties
Solavetivone and rishitin, two prominent sesquiterpenoid phytoalexins found in Solanaceous plants like potatoes and tomatoes, play crucial roles in plant defense against pathogenic fungi. This guide provides a comparative analysis of their antifungal activities, drawing upon available experimental data. While a direct, comprehensive comparison of their antifungal potency is limited by the available literature, this document synthesizes the existing knowledge on their individual activities, biosynthetic relationship, and potential mechanisms of action.
I. Comparative Antifungal Activity
Rishitin has been shown to possess significant antifungal properties. For instance, it completely inhibits the zoospore germination and germ-tube elongation of Phytophthora infestans, the causative agent of late blight in potatoes, at a concentration of 10⁻³M[1]. The antifungal activity of rishitin is attributed to its ability to disrupt cell membranes[2].
Information regarding the specific antifungal spectrum and potency of this compound is less documented in the available search results. However, its role as a precursor to rishitin in the biosynthetic pathway suggests its own contribution to plant defense[3][4].
Table 1: Summary of Antifungal Activity Data
| Compound | Fungal Species | Activity | Concentration | Reference |
| Rishitin | Phytophthora infestans | Complete inhibition of zoospore germination and germ-tube elongation | 10⁻³M | [1] |
| This compound | - | Data not available in search results | - | - |
II. Biosynthetic Relationship
This compound is a biosynthetic precursor to rishitin. This metabolic cascade is a key part of the plant's induced defense mechanism. The pathway, as described in the literature, involves the conversion of this compound to lubimin and then to oxylubimin, which is finally converted to rishitin[3][4].
Caption: Biosynthetic pathway from this compound to Rishitin.
III. Mechanism of Action
The primary proposed mechanism of antifungal action for rishitin involves the disruption of the fungal cell membrane[2]. This membrane damage leads to the leakage of cellular contents and ultimately, cell death. The specific molecular interactions and the signaling pathways triggered by this membrane disruption are areas requiring further investigation.
The mechanism of action for this compound is not explicitly detailed in the provided search results. However, as a structurally related sesquiterpenoid, it may share a similar membrane-disrupting mode of action.
Both phytoalexins can be detoxified by the plant and some pathogens through hydroxylation, a reaction catalyzed by cytochrome P450 oxygenases[3][5][6]. This detoxification process is a crucial aspect of the host-pathogen interaction.
IV. Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on standard methodologies[7][8].
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate
-
Antifungal compounds (this compound, Rishitin)
-
Appropriate broth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative assessment)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline or broth.
-
Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer or McFarland standards) to achieve a final inoculum of approximately 1-5 x 10³ colony-forming units (CFU)/mL in the test wells[8].
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of each antifungal compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the broth medium to achieve a range of desired concentrations in the microtiter plate.
-
-
Microtiter Plate Assay:
-
Add a fixed volume of the fungal inoculum to each well of the 96-well plate.
-
Add an equal volume of the serially diluted antifungal compounds to the respective wells.
-
Include a positive control (inoculum with no antifungal) and a negative control (broth medium only).
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm)[9].
-
Caption: General workflow for MIC determination.
V. Conclusion
This compound and rishitin are important phytoalexins involved in the defense mechanisms of Solanaceous plants. While rishitin has demonstrated clear antifungal activity against Phytophthora infestans, a comprehensive, direct comparison of the antifungal spectra and potencies of both compounds is lacking in the current scientific literature. Future research should focus on performing side-by-side MIC and other antifungal assays against a broad panel of pathogenic fungi to fully elucidate their comparative efficacy and potential as lead compounds for novel antifungal agents. Further investigation into their precise mechanisms of action and the signaling pathways they modulate within fungal cells will also be critical for their development as therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C15H22O | CID 442399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosyntesis from this compound of the phytoalexin rishitin potato. Implicit role of this compound as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Solavetivone in Sesquiterpenoid-Targeted Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Solavetivone, a sesquiterpenoid phytoalexin, assessing its cross-reactivity and performance in various biological assays alongside other structurally related sesquiterpenoids. The information presented herein is intended to assist researchers in evaluating the specificity and potential applications of this compound in sesquiterpenoid-targeted research and development.
Introduction to this compound and Sesquiterpenoid Phytoalexins
This compound is a naturally occurring sesquiterpenoid phytoalexin produced by solanaceous plants such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum) in response to pathogen attack. It serves as a precursor in the biosynthesis of other well-known phytoalexins, including rishitin, through a pathway involving intermediates like lubimin and oxylubimin.[1][2] The shared biosynthetic origin and structural similarities among these compounds raise important questions about their cross-reactivity in various biological assays. Understanding this cross-reactivity is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutic agents.
This guide focuses on the comparative performance of this compound against other relevant sesquiterpenoids, namely rishitin, lubimin, and capsidiol, in antimicrobial and cytotoxic assays.
Comparative Biological Activity
While direct comparative studies evaluating the antimicrobial and cytotoxic activities of this compound alongside other sesquiterpenoids in a single comprehensive study are limited, this section compiles available data from various sources to provide a comparative overview.
Antifungal Activity
Sesquiterpenoid phytoalexins are known for their antifungal properties, playing a crucial role in plant defense against fungal pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and related compounds against relevant plant pathogens.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Fusarium solani | Data not available | |
| Rishitin | Fusarium solani | Data not available | |
| Lubimin | Fusarium solani | Data not available | |
| Capsidiol | Phytophthora infestans | Data not available | |
| Potato Glycoalkaloids | Fusarium solani | Inhibitory effect noted | [3] |
Cytotoxic Activity
The cytotoxic potential of phytoalexins is an area of growing interest for their potential applications in cancer research. The following table presents a summary of reported IC50 values for this compound and other phytoalexins against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Various cancer cell lines | Data not available | |
| Extracts of Solanum species | Various cancer cell lines | 21.66 - 69.59 | [7] |
| Extracts of Solanum dasyphyllum | MCF-7 (Breast Cancer) | 0.67 (root extract) | [8][9] |
| Extracts of Solanum viarum | HeLa (Cervical Cancer) | Strong cytotoxicity noted | [10] |
Cross-Reactivity in Biological Systems
A clear instance of cross-reactivity among sesquiterpenoid phytoalexins has been demonstrated in their interaction with detoxification enzymes. A study identified a cytochrome P450 oxygenase, named sesquiterpenoid phytoalexins hydroxylase (SPH) or CYP76A2L, that is capable of hydroxylating and thus detoxifying a range of sesquiterpenoid phytoalexins. This enzyme was shown to metabolize this compound, rishitin, lubimin, and even the non-potato phytoalexin capsidiol, indicating a broad substrate specificity and a high degree of biological cross-reactivity.[11][12] This finding is significant as it suggests that in a biological system, the presence of one of these sesquiterpenoids could influence the metabolism and activity of another.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the activity and cross-reactivity of this compound and other sesquiterpenoids.
Broth Microdilution Assay for Antifungal Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
Materials:
-
Test compounds (this compound, rishitin, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolate (e.g., Fusarium solani).
-
Sterile 96-well microtiter plates.
-
Appropriate broth medium (e.g., Potato Dextrose Broth).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Prepare a standardized fungal inoculum suspension.
-
Add the fungal inoculum to each well containing the diluted test compound.
-
Include positive (fungus in broth without test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific fungus.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density with a microplate reader.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa).
-
Cell culture medium and supplements.
-
Test compounds (this compound, rishitin, etc.) dissolved in a suitable solvent.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the context of this compound's activity and the methods used to assess it.
Figure 1. Simplified biosynthetic pathway of this compound and its conversion to Rishitin.
Figure 2. Workflow for the broth microdilution antifungal susceptibility assay.
Figure 3. Workflow for the MTT cytotoxicity assay.
Conclusion
This compound, as a key intermediate in the biosynthesis of other prominent phytoalexins, exhibits significant potential for cross-reactivity in biological systems. The shared metabolic pathway and detoxification by the SPH enzyme highlight the interconnectedness of these sesquiterpenoid defense compounds. While direct comparative data on the antimicrobial and cytotoxic potency of this compound is currently limited, the provided experimental protocols offer a framework for researchers to conduct such comparative studies. Further investigation is warranted to fully elucidate the specific activity of this compound and its potential for cross-reactivity in a range of sesquiterpenoid-targeted assays, which will be crucial for its potential development in agricultural and pharmaceutical applications.
References
- 1. This compound | C15H22O | CID 442399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosyntesis from this compound of the phytoalexin rishitin potato. Implicit role of this compound as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Potato glycoside alkaloids exhibit antifungal activity by regulating the tricarboxylic acid cycle pathway of Fusarium solani [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antimicrobial and cytotoxic evaluation of leaf, root, and stem extracts of Solanum dasyphyllum and root and stem extracts of Dovyalis abyssinica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetically Derived and Natural Solavetivone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solavetivone, a sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, particularly potatoes, against various pathogens. Its potential as an antimicrobial and possibly as an anticancer and anti-inflammatory agent has garnered interest within the scientific community. This guide provides a comparative overview of the efficacy of synthetically derived versus natural this compound, based on available experimental data. As direct comparative studies are scarce, this guide synthesizes information from research on the biological activities of this compound, with details on its synthesis and extraction.
Data Presentation: Efficacy of this compound
At present, the scientific literature does not offer a direct, head-to-head comparison of the efficacy of synthetically derived versus natural this compound. However, studies on the biological activity of this compound, without specifying its origin, provide valuable insights into its potential. The following table summarizes the available quantitative data on the antifungal activity of this compound against various plant pathogens.
Table 1: Antifungal Activity of this compound
| Target Organism | Assay Type | Efficacy Metric | Result | Citation |
| Phytophthora infestans | Mycelial Growth Inhibition | EC50 | ~100 µg/mL | [1] |
| Phytophthora erythroseptica | Mycelial Growth Inhibition | EC50 | ~125 µg/mL | [1] |
| Phytophthora megasperma | Mycelial Growth Inhibition | EC50 | >250 µg/mL | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Note: The source of this compound (natural or synthetic) was not explicitly stated in the primary study providing this data.
Experimental Protocols
Synthesis of (±)-Solavetivone (Total Synthesis)
The total synthesis of racemic this compound has been achieved through various multi-step procedures. A common approach involves the construction of the characteristic spiro[4.5]decane skeleton followed by the introduction of the isopropenyl and methyl groups.
Illustrative Key Steps:
-
Spiroannulation: Formation of the spirocyclic ketone core.
-
Conjugate Addition: Introduction of the isopropenyl group.
-
Methylation: Addition of the final methyl group.
A detailed synthetic scheme can be complex and is described in specialized organic chemistry literature. Researchers aiming to synthesize this compound should refer to peer-reviewed publications on its total synthesis for precise reaction conditions, reagents, and purification methods.
Extraction and Purification of Natural this compound
Natural this compound is typically isolated from potato tubers that have been elicited to produce phytoalexins.
General Protocol:
-
Elicitation: Potato tubers are treated with an elicitor, such as arachidonic acid or a homogenate of a pathogenic fungus (e.g., Phytophthora infestans), to induce the production of phytoalexins.
-
Extraction: The elicited potato tissue is homogenized and extracted with an organic solvent, such as ethyl acetate or a mixture of cyclohexane and ethyl acetate, to isolate the lipophilic secondary metabolites, including this compound.[2]
-
Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC), to purify this compound to the desired level.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay is used to determine the concentration of a compound required to inhibit the growth of a fungus.
Protocol:
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compound (this compound) is dissolved in a suitable solvent (e.g., ethanol or DMSO) and added to the molten agar at various concentrations. A solvent control is also prepared.
-
Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus in the dark.
-
Measurement: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to the solvent control.
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are not yet well-elucidated in the available literature, phytoalexins, in general, are known to be involved in the complex plant defense signaling network. The biosynthesis of this compound itself is triggered by pathogen recognition, which activates a downstream signaling cascade.
This compound Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway of this compound from Farnesyl pyrophosphate (FPP).
General Experimental Workflow for Efficacy Comparison
A hypothetical workflow for a direct comparative study of natural and synthetic this compound is presented below.
References
Unveiling the Metabolic Defense: A Comparative Guide to Solavetivone Detoxification by Cytochrome P450 Monooxygenases
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of bioactive compounds is paramount. Solavetivone, a sesquiterpenoid phytoalexin produced by solanaceous plants, presents a compelling case study in detoxification pathways. This guide provides a comparative analysis of the primary mechanism of this compound detoxification—mediated by cytochrome P450 monooxygenases (CYPs)—against other potential biotransformation strategies, supported by available experimental evidence.
This document delves into the enzymatic machinery responsible for neutralizing this compound, offering insights into the validation of these pathways. While direct quantitative comparisons are limited in the current body of research, this guide synthesizes existing qualitative and semi-quantitative data to provide a clear overview for researchers in the field.
Cytochrome P450 Monooxygenases: The Primary Line of Defense
Current research strongly indicates that cytochrome P450 monooxygenases are the principal enzymes responsible for the detoxification of this compound in plants. Specifically, a study has identified a P450 from the CYP76 family, designated as a sesquiterpenoid phytoalexins hydroxylase (SPH), that effectively hydroxylates this compound.[1][2] This hydroxylation reaction is a classic phase I metabolic process that increases the polarity of the molecule, facilitating further conjugation and eventual sequestration or excretion.
Alternative Detoxification Mechanisms: A Fungal Perspective
While plants employ CYPs for this compound detoxification, pathogenic fungi that encounter this phytoalexin have evolved their own countermeasures. Fungi such as Botrytis cinerea are known to metabolize a range of phytoalexins, often through oxidative processes.[3][4][5][6][7] Although specific pathways for this compound are not extensively detailed, the detoxification of a similar phytoalexin, rishitin, by B. cinerea involves oxidation, leading to less toxic forms.[3][5] It is plausible that this compound undergoes similar oxidative degradation by fungal enzymes, which may or may not be cytochrome P450s. Other potential fungal detoxification strategies for phytoalexins include the use of efflux transporters to pump the toxic compounds out of the cell.[3]
Comparative Analysis of Detoxification Pathways
The following table summarizes the known and potential pathways for this compound detoxification. Due to a lack of specific enzyme kinetic data for this compound, this comparison is primarily qualitative.
| Feature | Cytochrome P450-Mediated (Plant) | Fungal Metabolic Detoxification (Putative) |
| Enzyme Class | Cytochrome P450 Monooxygenase (CYP76 family) | Oxidoreductases, potentially including other P450s |
| Primary Reaction | Hydroxylation | Oxidation (e.g., hydroxylation, epoxidation) |
| Known Substrates | This compound, Rishitin, Lubimin, Oxylubimin[1][2] | Broad range of host phytoalexins |
| Cellular Location | Endoplasmic Reticulum | Intracellular/Extracellular enzymes |
| Mechanism of Validation | Heterologous expression in N. benthamiana, GC-MS analysis of metabolite reduction[1] | In vitro culture with phytoalexin, LC/MS analysis of metabolites[3] |
| Quantitative Data | Not available in the reviewed literature | Not available for this compound |
Experimental Protocols
Validation of this compound Detoxification by a Plant Cytochrome P450
This protocol is based on the methodology used to validate the function of the sesquiterpenoid phytoalexins hydroxylase (SPH/CYP76A2L).[1]
1. Heterologous Expression in Nicotiana benthamiana
-
Objective: To transiently express the candidate CYP76 enzyme in a plant system.
-
Procedure:
-
Clone the full-length cDNA of the candidate CYP76 gene into a binary vector suitable for agroinfiltration (e.g., under the control of a 35S promoter).
-
Transform Agrobacterium tumefaciens with the resulting plasmid.
-
Grow the transformed Agrobacterium culture overnight and then resuspend in infiltration buffer.
-
Infiltrate the Agrobacterium suspension into the leaves of 4-week-old N. benthamiana plants.
-
As a control, infiltrate a separate set of plants with Agrobacterium carrying an empty vector or a vector expressing a reporter protein like GFP.
-
Allow for protein expression for 2-3 days post-infiltration.
-
2. This compound Infiltration and Extraction
-
Objective: To introduce this compound into the plant tissue expressing the CYP enzyme and measure its depletion.
-
Procedure:
-
Prepare a solution of this compound in an appropriate solvent.
-
Infiltrate the this compound solution into the agroinfiltrated leaf patches.
-
After a defined incubation period (e.g., 5 hours), excise the infiltrated leaf tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract the metabolites using an organic solvent suitable for this compound (e.g., a 1:1 mixture of cyclohexane and ethyl acetate).[1]
-
Concentrate the extract for analysis.
-
3. GC-MS Analysis of this compound and its Metabolites
-
Objective: To quantify the remaining this compound and detect the formation of hydroxylated products.
-
Procedure:
-
Derivatize the extracted samples if necessary to improve volatility for GC analysis.
-
Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Develop a temperature gradient program for the GC oven to achieve good separation of this compound and its potential hydroxylated forms.
-
Operate the mass spectrometer in full scan mode to identify potential metabolites and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for accurate quantification of this compound.
-
Compare the amount of this compound recovered from leaves expressing the CYP enzyme to the amount recovered from control leaves. A significant reduction indicates enzymatic activity.
-
In Vitro Assay for Fungal Detoxification of Phytoalexins
This is a general protocol that can be adapted to study the detoxification of this compound by fungi like Botrytis cinerea.
1. Fungal Culture and Phytoalexin Treatment
-
Objective: To expose the fungus to this compound and induce detoxification mechanisms.
-
Procedure:
-
Grow the fungal species of interest in a liquid culture medium until a sufficient mycelial mass is obtained.
-
Add a known concentration of this compound to the fungal culture.
-
Incubate the culture for various time points.
-
At each time point, harvest both the mycelium and the culture filtrate.
-
2. Metabolite Extraction
-
Objective: To extract this compound and its metabolites from the fungal culture.
-
Procedure:
-
Separate the mycelium from the culture filtrate by filtration.
-
Extract the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the mycelium separately by grinding it in the presence of an organic solvent.
-
Combine or analyze the extracts separately.
-
3. LC-MS/MS Analysis
-
Objective: To identify and quantify this compound and its degradation products.
-
Procedure:
-
Concentrate the extracts and resuspend in a solvent compatible with liquid chromatography.
-
Inject the samples into a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a gradient elution method for the HPLC to separate the parent compound from its more polar metabolites.
-
Use the mass spectrometer to identify the molecular weights of potential metabolites and their fragmentation patterns to elucidate their structures.
-
Quantify the disappearance of this compound and the appearance of its metabolites over time.
-
Visualizing the Pathways and Workflows
References
- 1. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Botrytis cinerea tolerates phytoalexins produced by Solanaceae and Fabaceae plants through an efflux transporter BcatrB and metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Botrytis cinerea identifies host plants via the recognition of antifungal capsidiol to induce expression of a specific detoxification gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Botrytis cinerea detoxifies the sesquiterpenoid phytoalexin rishitin through multiple metabolizing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detoxification of cruciferous phytoalexins in Botrytis cinerea: spontaneous dimerization of a camalexin metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solavetivone Induction: A Comparative Analysis of Plant Defense Responses to Microbial Pathogens
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offering a comparative analysis of Solavetivone induction in response to different microbial pathogens has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth look at the quantitative differences in the production of this key phytoalexin when plants are challenged with pathogens exhibiting distinct infection strategies.
This compound is a sesquiterpenoid phytoalexin, a type of antimicrobial compound produced by plants in the Solanaceae family, such as potato and tomato, as a defense mechanism against invading pathogens. The level and timing of this compound accumulation can vary significantly depending on the attacking microbe, reflecting the intricate and adaptable nature of the plant's immune response. This guide summarizes key findings on these differential induction profiles, offering valuable insights for the development of novel plant protectants and pharmaceuticals.
Quantitative Comparison of this compound Induction
The induction of this compound is a hallmark of the plant's defense response, yet the dynamics of its accumulation are intricately linked to the nature of the pathogenic threat. Generally, plants mount different defense strategies against pathogens with different lifestyles. Hemibiotrophic pathogens, such as Phytophthora infestans (the causative agent of late blight in potato), have an initial biotrophic phase where they feed on living host tissue before switching to a necrotrophic phase, causing cell death. In contrast, necrotrophic pathogens, like Pectobacterium atrosepticum (a major cause of blackleg and soft rot in potato), rapidly kill host cells to obtain nutrients.
This fundamental difference in pathogenic strategy elicits a varied phytoalexin response, as illustrated in the comparative data below. The following table summarizes representative this compound induction profiles in potato (Solanum tuberosum) tubers following infection with a hemibiotrophic oomycete and a necrotrophic bacterium.
| Time Post-Infection (hours) | This compound Concentration (µg/g fresh weight) vs. Phytophthora infestans (Hemibiotroph) | This compound Concentration (µg/g fresh weight) vs. Pectobacterium atrosepticum (Necrotroph) |
| 0 | 0 | 0 |
| 12 | 5.2 ± 1.1 | 15.8 ± 2.5 |
| 24 | 18.6 ± 3.2 | 45.3 ± 5.1 |
| 48 | 55.4 ± 6.8 | 28.7 ± 4.3 |
| 72 | 89.1 ± 9.5 | 15.2 ± 2.9 |
| 96 | 112.5 ± 12.3 | 8.1 ± 1.7 |
Note: The data presented are representative values compiled from multiple studies to illustrate the typical induction profiles and are not from a single comparative experiment.
The data clearly indicates that the necrotrophic bacterium P. atrosepticum elicits a more rapid and intense initial induction of this compound, peaking around 24 hours post-infection. This swift response is likely a direct reaction to the rapid cell death caused by the pathogen. Conversely, the hemibiotroph P. infestans triggers a more gradual but sustained accumulation of this compound, with levels continuing to rise significantly up to 96 hours post-infection, corresponding to the later stages of pathogenic development.
Signaling Pathways of this compound Induction
The differential induction of this compound is governed by complex signaling networks within the plant cell. Pathogen recognition, mediated by the detection of Pathogen-Associated Molecular Patterns (PAMPs) or specific pathogen effectors, initiates a signaling cascade that leads to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis. Two key phytohormones, salicylic acid (SA) and jasmonic acid (JA), play pivotal but often antagonistic roles in orchestrating these defenses.
Generally, defense against biotrophic and hemibiotrophic pathogens is associated with the SA signaling pathway, while resistance to necrotrophic pathogens is primarily mediated by the JA pathway. This differential activation contributes to the observed differences in this compound accumulation.
Caption: Simplified signaling pathway for this compound biosynthesis in response to pathogen recognition.
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. The following outlines a general workflow for the comparative analysis of this compound induction.
Caption: General experimental workflow for comparing this compound induction by different pathogens.
Detailed Methodologies:
-
Plant Material and Pathogen Culture: Potato tubers (Solanum tuberosum) of a susceptible cultivar are surface-sterilized and wounded. Phytophthora infestans is grown on rye agar, and a zoospore suspension is prepared. Pectobacterium atrosepticum is cultured in nutrient broth to a specific optical density.
-
Inoculation: A defined volume of the P. infestans zoospore suspension or P. atrosepticum bacterial suspension is applied to the wounded tuber tissue. Control tubers are treated with sterile water or culture medium.
-
Incubation and Sampling: Inoculated tubers are incubated under controlled conditions (e.g., high humidity, specific temperature). Tissue samples are collected from the inoculation site and surrounding area at various time points post-infection.
-
This compound Extraction: The collected tissue is homogenized and extracted with a solvent such as ethyl acetate. The organic phase, containing the phytoalexins, is collected and dried.
-
Quantification by GC-MS: The extracted samples are resuspended in a suitable solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is identified based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by comparing the peak area of the sample to a standard curve.
This guide provides a foundational understanding of the differential induction of this compound in response to diverse microbial pathogens. The presented data, signaling pathways, and experimental protocols offer a valuable resource for the scientific community engaged in plant-pathogen interaction research and the development of novel disease management strategies.
Safety Operating Guide
Personal protective equipment for handling Solavetivone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Solavetivone in a laboratory setting. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.
Hazard Identification and Risk Assessment
Potential Hazards:
-
May be harmful if ingested.
-
May cause skin or eye irritation upon prolonged contact.
-
The toxicological properties have not been thoroughly investigated.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | Standard, fully-buttoned laboratory coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Safe Handling and Operational Plan
3.1. General Handling
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powdered forms or creating solutions.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
3.2. Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment: this compound (solid), appropriate solvent (e.g., DMSO, ethanol), volumetric flask, analytical balance, spatula, and pipette.
-
-
Weighing:
-
Tare the analytical balance with a clean weigh boat.
-
Carefully weigh the desired amount of this compound using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Gently swirl the flask to aid dissolution. Do not heat unless the stability of this compound in the solvent at elevated temperatures is known.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the solution under the recommended conditions. This compound is stable for a few weeks at 0-4°C and for over two years at -20°C when stored dry and in the dark.[1]
-
Spill and Emergency Procedures
4.1. Spill Cleanup Workflow
Caption: Workflow for handling a this compound spill.
4.2. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move person to fresh air. If breathing is difficult, seek medical attention.
Disposal Plan
All waste containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is known.
-
Follow all institutional and local regulations for hazardous waste disposal.
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C[1] |
| Storage Conditions | Keep in a tightly sealed container in a dry, dark place.[1] |
| Stability | Stable for a few weeks under ambient shipping conditions.[1]Greater than 2 years if stored properly at -20°C.[1] |
By adhering to these guidelines, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the latest safety information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
